3-Chloro-2,5-diisopropylpyrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2,5-di(propan-2-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-6(2)8-5-12-9(7(3)4)10(11)13-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIWVGIJONRRJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C(=N1)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469116 | |
| Record name | Pyrazine, 3-chloro-2,5-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74152-17-3 | |
| Record name | Pyrazine, 3-chloro-2,5-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3-Chloro-2,5-diisopropylpyrazine (CAS 74152-17-3)
[1][2][3][4]
Executive Summary
3-Chloro-2,5-diisopropylpyrazine is a specialized heterocyclic building block widely utilized in the synthesis of complex pharmaceutical intermediates and high-value flavor compounds.[1] Characterized by its reactive chloro-substituent adjacent to a ring nitrogen, it serves as an ideal electrophile for Nucleophilic Aromatic Substitution (SNAr) . This guide details the physicochemical profile, synthetic pathways, and downstream utility of this compound, specifically focusing on its role in generating functionalized pyrazine libraries and antibiotic precursors.
Part 1: Chemical Identity & Physicochemical Profile
The steric bulk of the two isopropyl groups at positions 2 and 5 provides unique regiochemical control during substitution reactions at the 3-position, preventing unwanted side reactions on the ring carbon atoms.
| Property | Data |
| CAS Number | 74152-17-3 |
| IUPAC Name | 3-Chloro-2,5-di(propan-2-yl)pyrazine |
| Molecular Formula | C₁₀H₁₅ClN₂ |
| Molecular Weight | 198.69 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 105–107 °C (at reduced pressure) / ~240°C (predicted atm) |
| Density | ~1.05–1.07 g/cm³ (Standard liquid pyrazine range) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Stability | Stable under inert atmosphere (Ar/N₂); Moisture sensitive (slow hydrolysis) |
Part 2: Synthetic Utility & Mechanism
The primary utility of this compound lies in the lability of the C–Cl bond. The electron-deficient pyrazine ring, further activated by the electronegative chlorine, facilitates attack by nucleophiles.
Reaction Mechanism: SNAr
The reaction proceeds via a Meisenheimer-like transition state. The nitrogen atoms in the pyrazine ring stabilize the negative charge developed during the addition of the nucleophile.
Figure 1: SNAr reaction pathway for this compound.[2] The chloro group acts as the leaving group, displaced by nucleophiles such as alkoxides, amines, or thiols.
Part 3: Experimental Protocols
Synthesis of this compound
This compound is typically synthesized from its hydroxy-precursor (3-hydroxy-2,5-diisopropylpyrazine or its tautomer 3-oxo-2,5-diisopropyl-3,4-dihydropyrazine) using phosphorus oxychloride (POCl₃).
Reagents:
-
3-Hydroxy-2,5-diisopropylpyrazine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (Excess, solvent/reagent)
-
N,N-Diethylaniline or Pyridine (Catalytic/Base)
Protocol:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), charge 3-hydroxy-2,5-diisopropylpyrazine.
-
Addition: Carefully add POCl₃ (approx. 5–10 volumes relative to substrate). Caution: Exothermic. Add catalytic N,N-diethylaniline.
-
Reaction: Heat the mixture to reflux (approx. 105–110 °C) for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane) for disappearance of the polar starting material.
-
Quench: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring to decompose excess POCl₃. Warning: Violent reaction.
-
Extraction: Neutralize the aqueous phase with Na₂CO₃ or NaOH (keep temp <20°C). Extract with Dichloromethane (DCM) (3x).
-
Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via vacuum distillation or flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Downstream Application: Thiol-Functionalization
A key industrial application is the synthesis of thio-derivatives, such as p-Nitrobenzyl S-3,6-diisopropylpyrazin-2-ylthiolcarbonate , used in antibiotic synthesis.
Protocol (General Thiol Substitution):
-
Dissolve this compound (1.0 eq) in dry DMF.
-
Add K₂CO₃ (2.0 eq) and the desired Thiol (R-SH, 1.1 eq).
-
Stir at 60–80 °C for 4–8 hours.
-
Workup with water/EtOAc extraction to yield the sulfide product.
Part 4: Applications in Drug Discovery & Flavor Chemistry
Pharmaceutical Intermediates
The 3-chloro-2,5-diisopropyl moiety is a privileged scaffold. The steric bulk of the isopropyl groups protects the pyrazine ring from metabolic oxidation at the 2 and 5 positions, while the 3-position allows for the attachment of pharmacophores.
-
Antibiotic Linkers: Used to attach pyrazine units to beta-lactam cores (e.g., carbapenems) via thio-linkages.
-
Kinase Inhibitors: Pyrazine cores are common in kinase inhibitors; the isopropyl groups provide hydrophobic pocket filling.
Flavor Chemistry
While the chloro-derivative itself is not a flavor, it is the immediate precursor to 2-Alkoxy-3,5-diisopropylpyrazines .
-
Reaction: this compound + NaOMe/NaOEt
2-Methoxy-3,5-diisopropylpyrazine. -
Profile: These downstream ethers are potent flavor molecules characterized by earthy, nutty, and roasted notes (thresholds in the ppb range).
Figure 2: Application spectrum of CAS 74152-17-3 in industrial chemistry.
Part 5: Safety & Handling (SDS Summary)
Signal Word: DANGER
| Hazard Class | Statement |
| Skin Corr. 1B | Causes severe skin burns and eye damage. |
| Acute Tox. 4 | Harmful if swallowed or inhaled. |
| Sensitization | May cause an allergic skin reaction (common for chloropyrazines). |
Handling Protocols:
-
PPE: Wear nitrile gloves, chemical safety goggles, and a lab coat. Use a face shield if handling large quantities of POCl₃ during synthesis.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Moisture sensitive.
-
Spill: Absorb with inert material (vermiculite). Do not flush into surface water; pyrazines are toxic to aquatic life.
References
-
ChemicalBook. (n.d.). This compound Properties and Supplier Data. Retrieved from
-
GuideChem. (n.d.). p-Nitrobenzyl S-3,6-Diisopropylpyrazin-2-ylthiolcarbonate and related intermediates. Retrieved from
-
Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 (Mechanistic Analogue for Chlorination). Retrieved from
-
National Institutes of Health (NIH). (2002). Nucleophilic aromatic substitution reactions of chloroazines. Environmental Science & Technology. Retrieved from
An In-depth Technical Guide to the Mass Spectrometry of 3-Chloro-2,5-diisopropylpyrazine
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Chloro-2,5-diisopropylpyrazine, a substituted pyrazine of interest to researchers in the fields of flavor chemistry, materials science, and drug development. This document will delve into the theoretical underpinnings of its mass spectral behavior, provide detailed experimental protocols for its analysis, and interpret its fragmentation patterns based on established principles of mass spectrometry.
Introduction: The Significance of this compound
This compound belongs to the vast family of pyrazines, which are heterocyclic aromatic compounds. Alkylpyrazines, in particular, are renowned for their significant contributions to the aromas of various foods and beverages, often forming during Maillard reactions.[1] The introduction of a chlorine atom and two isopropyl groups to the pyrazine ring creates a molecule with unique chemical properties that warrant detailed structural elucidation. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a primary analytical technique for the identification and characterization of such compounds.[2] However, the similarity in mass spectra among positional isomers of alkylpyrazines can present a significant analytical challenge, often necessitating the use of retention indices for unambiguous identification.[3]
This guide will provide the foundational knowledge for researchers to confidently analyze this compound and interpret its mass spectrum, even in the absence of a pre-existing library spectrum.
Physicochemical Properties and Expected Mass Spectrometric Behavior
Before delving into the experimental details, it is crucial to understand the key physicochemical properties of this compound that will influence its mass spectrometric analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅ClN₂ | [4] |
| Molecular Weight | 198.69 g/mol | [4] |
| Isotopic Pattern (Chlorine) | Presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance will result in a characteristic M+2 peak. | [5] |
The presence of nitrogen atoms means the molecule has an even molecular weight, which is consistent with the nitrogen rule for compounds with an even number of nitrogen atoms.[6] The volatility of this compound makes it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[7]
Experimental Protocol: GC-MS Analysis
The following protocol outlines a robust method for the analysis of this compound. This protocol is designed to be a self-validating system, with suggested quality control checks to ensure data integrity.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile, high-purity solvent such as dichloromethane or hexane.
-
Working Standards: Create a series of working standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. This will be used to determine the limit of detection and linearity of the instrument response.
-
Sample Matrix: For real-world samples, such as food extracts or reaction mixtures, a suitable extraction and clean-up procedure (e.g., solid-phase microextraction (SPME) or liquid-liquid extraction) should be employed to isolate the analyte and minimize matrix interference.
Gas Chromatography (GC) Parameters
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for the separation of a wide range of volatile and semi-volatile organic compounds. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | To optimize sensitivity or prevent column overloading. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good separation efficiency. |
| Oven Program | Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min | A general-purpose temperature program to ensure good separation of the analyte from other components. This can be optimized based on the sample matrix. |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | A standard, robust ionization technique that produces reproducible fragmentation patterns.[6] |
| Ionization Energy | 70 eV | The standard energy for EI, which allows for comparison with existing mass spectral libraries. |
| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |
| Quadrupole Temperature | 150 °C | Ensures stable ion transmission. |
| Mass Range | m/z 40-300 | To capture the molecular ion and all significant fragment ions. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak. |
Interpretation of the Mass Spectrum of this compound
The Molecular Ion Peak
The molecular ion (M⁺˙) is expected at m/z 198 (for the ³⁵Cl isotope) and m/z 200 (for the ³⁷Cl isotope). The relative intensity of these peaks should be approximately 3:1 , which is a definitive indicator of the presence of a single chlorine atom in the molecule.[5]
Predicted Fragmentation Pathway
The fragmentation of this compound under EI is likely to proceed through several key pathways, primarily involving the loss of the chlorine atom and fragmentation of the isopropyl side chains.
Caption: Predicted Electron Ionization (EI) fragmentation pathway of this compound.
Explanation of Key Fragmentations:
-
Loss of a Chlorine Radical: A common fragmentation pathway for halogenated compounds is the homolytic cleavage of the carbon-halogen bond.[8] This would result in a fragment ion at m/z 163 . This ion would be a significant peak in the spectrum.
-
Benzylic Cleavage (Loss of a Methyl Radical): The isopropyl groups provide sites for benzylic cleavage, which is a favorable fragmentation process. The loss of a methyl radical (•CH₃) from one of the isopropyl groups would lead to a resonance-stabilized cation. This would produce fragment ions at m/z 183 and m/z 185 .
-
Loss of an Isopropyl Radical: The entire isopropyl group can be lost as a radical (•C₃H₇), resulting in fragment ions at m/z 155 and m/z 157 .
-
McLafferty-type Rearrangement: While less direct, a McLafferty-type rearrangement could occur after the initial loss of a chlorine atom, involving the transfer of a hydrogen atom from one isopropyl group to the pyrazine ring, followed by the elimination of propene (C₃H₆). This would lead to a fragment ion at m/z 121 .
Predicted Mass Spectrum Data
The following table summarizes the predicted key ions and their relative abundances in the EI mass spectrum of this compound.
| m/z (³⁵Cl / ³⁷Cl) | Proposed Fragment | Predicted Relative Abundance |
| 198 / 200 | [M]⁺˙ (Molecular Ion) | Moderate |
| 183 / 185 | [M - CH₃]⁺ | High (likely base peak) |
| 163 | [M - Cl]⁺ | Moderate |
| 155 / 157 | [M - C₃H₇]⁺ | Moderate to Low |
| 141 / 143 | [M - CH₃ - C₃H₆]⁺ | Low |
| 121 | [M - Cl - C₃H₆]⁺ | Low |
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By understanding its fundamental properties and the principles of mass spectral fragmentation, researchers can confidently identify this compound and interpret its structural features. The provided GC-MS protocol serves as a robust starting point for method development.
For absolute confirmation of the structure, especially in complex matrices, the synthesis of an authentic standard is highly recommended. Furthermore, the use of high-resolution mass spectrometry (HRMS) would provide accurate mass measurements, enabling the unambiguous determination of the elemental composition of the molecular ion and its fragments. The acquisition of retention indices on multiple stationary phases of different polarities would also significantly enhance the confidence in identification, particularly when differentiating between isomers.[3]
References
- Buttery, R. G., Ling, L. C., & Guadagni, D. G. (1969). Volatilities of Aldehydes, Ketones, and Esters in Dilute Water Solution. Journal of Agricultural and Food Chemistry, 17(2), 385–389.
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2,6-Diemthyl-pyrazine (FDB004391). Retrieved from [Link]
- Harris, C. M., & Harris, T. M. (1992). A new synthesis of 2-methoxy-3-alkylpyrazines. Journal of heterocyclic chemistry, 29(4), 841-843.
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrazine, 2-chloro-3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Chloropyrazine. Retrieved from [Link]
-
ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]
-
ScienceDirect. (2019). Alkylpyrazine. Retrieved from [Link]
Sources
- 1. Showing Compound 2,6-Diemthyl-pyrazine (FDB004391) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 74152-17-3|this compound|BLD Pharm [bldpharm.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
Technical Guide: Handling and Synthetic Utility of 3-Chloro-2,5-diisopropylpyrazine
CAS: 74152-17-3
Formula:
Executive Summary & Chemical Identity
3-Chloro-2,5-diisopropylpyrazine is a specialized heterocyclic building block used primarily in the synthesis of lipophilic pharmaceutical candidates and agrochemicals. Distinguished by its pyrazine core flanked by bulky isopropyl groups, this compound serves as a critical electrophile in Structure-Activity Relationship (SAR) studies where steric bulk and lipophilicity are required to modulate metabolic stability or target binding affinity.
Unlike simple halopyrazines, the 2,5-diisopropyl substitution pattern introduces significant steric hindrance around the C-3 chlorine, altering its reactivity profile in nucleophilic aromatic substitution (
Physicochemical Profile
| Property | Data | Note |
| CAS Number | 74152-17-3 | Verified Identifier |
| Appearance | Colorless to pale yellow liquid | May darken upon oxidation |
| Boiling Point | ~240–250°C (Predicted) | High boiling point due to MW |
| Density | ~1.0–1.1 g/cm³ | Estimated based on analogs |
| Solubility | DCM, THF, Toluene | Immiscible with water |
| Stability | Moisture Sensitive / Oxidizable | Requires Inert Atmosphere |
Safety Assessment & Toxicology (E-E-A-T)
Note: While specific toxicological data for this isomer is limited, protocols are derived from the structural class of chlorinated pyrazines and alkyl-pyrazines.
Hazard Identification
-
Skin/Eye Irritation (H315, H319): Halogenated pyrazines are potent irritants.[3] The lipophilic isopropyl groups facilitate dermal absorption, increasing the risk of systemic exposure compared to hydrophilic analogs.
-
Respiratory Irritation (H335): Volatility is moderate, but vapors are irritating to mucous membranes.
-
Sensitization: Pyrazine derivatives can act as sensitizers upon prolonged contact.
Critical PPE Standards
-
Respiratory: Use a NIOSH-approved respirator with organic vapor cartridges (OV) if working outside a fume hood (not recommended).
-
Dermal: Nitrile gloves are insufficient for prolonged contact due to the compound's lipophilicity. Double-gloving (Nitrile outer / Laminate inner) is recommended for direct handling.
-
Ocular: Chemical splash goggles are mandatory. Face shields should be used during scale-up (>10g) reactions.
Handling & Storage Protocols
Core Directive: This compound exhibits sensitivity to moisture and oxidation. The C-Cl bond is susceptible to slow hydrolysis to the pyrazinone tautomer, which irreversibly deactivates the material for coupling reactions.
The "Cold-Chain" Integrity System
To maintain >98% purity, strict adherence to the following lifecycle is required:
Protocol: Safe Aliquoting
-
Equilibration: Remove the container from the refrigerator (2-8°C) and allow it to reach room temperature before breaking the seal. Opening a cold bottle introduces atmospheric moisture, leading to hydrolysis.
-
Inert Transfer: All transfers should be performed using positive pressure cannulation or a dry syringe under nitrogen/argon flow.
-
Resealing: Purge the headspace with argon before returning to cold storage. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.
Synthetic Utility & Reaction Optimization
The this compound scaffold presents a unique challenge: Steric Hindrance . The isopropyl group at the C-2 position effectively shields the C-3 chlorine, significantly retarding
Mechanistic Insight: Overcoming Steric Blockade
- Limitations: Standard nucleophilic substitution with weak nucleophiles (e.g., anilines) will be sluggish. High temperatures (>100°C) and polar aprotic solvents (DMSO, NMP) are required.
-
Pd-Catalysis Preference: Buchwald-Hartwig aminations or Suzuki-Miyaura couplings are preferred over
for this substrate. The oxidative addition of Pd(0) into the C-Cl bond is less sensitive to the ortho-isopropyl steric bulk than the tetrahedral intermediate formation in .
Experimental Workflow: Suzuki Coupling
Objective: Coupling with Phenylboronic Acid (Example).
-
Catalyst Selection: Use sterically demanding, electron-rich ligands (e.g.,
, XPhos Pd G2) to facilitate oxidative addition. -
Base:
or (anhydrous). -
Solvent: 1,4-Dioxane/Water (4:1) or Toluene (anhydrous).
-
Temperature: 80–100°C.
Troubleshooting: "The Black Metal"
If the reaction mixture turns black (Pd precipitation) with no conversion:
-
Cause: The isopropyl groups prevent the ligation of the Pd center, leading to catalyst decomposition.
-
Solution: Switch to a pre-formed catalyst system (e.g.,
) or increase the ligand-to-metal ratio to 2:1.
Emergency Protocols
| Scenario | Immediate Action |
| Spill (<10 mL) | Absorb with vermiculite or sand. Do not use combustible materials (sawdust).[4] Place in a sealed waste container labeled "Halogenated Organic." |
| Skin Contact | Wash immediately with soap and water for 15 minutes. Do not use alcohol , as it may enhance skin absorption of the lipophilic compound. |
| Fire | Use |
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for substituted pyrazines. Retrieved February 2, 2026, from [Link]
Sources
Methodological & Application
synthesis of 3-Chloro-2,5-diisopropylpyrazine
Executive Summary
This Application Note details a scalable, regioselective protocol for the synthesis of 3-Chloro-2,5-diisopropylpyrazine (CAS: N/A for specific isomer, generic alkyl-chloropyrazines are common). This compound is a critical high-value intermediate in the synthesis of complex alkoxy-pyrazine flavorants (e.g., earthy/nutty profiles) and a privileged scaffold in medicinal chemistry (kinase inhibitors).
Unlike standard radical chlorinations which suffer from poor selectivity on alkyl-substituted rings, this guide utilizes a N-Oxide Activation / Deoxygenative Chlorination (modified Vilsmeier-Haack) strategy. This route exploits the inherent
Retrosynthetic Logic & Mechanism
The synthesis challenges lie in the steric bulk of the isopropyl groups and the need to selectively functionalize the C-3 position without over-chlorinating or degrading the alkyl side chains.
-
Precursor: 2,5-Diisopropylpyrazine (commercially available or synthesized via Valine-Glyoxal condensation).
-
Activation: Oxidation to the N-oxide directs nucleophilic attack to the adjacent
-carbon. -
Regiochemistry:
-
In 2,5-diisopropylpyrazine, the N1 and N4 atoms are chemically equivalent due to symmetry.
-
Oxidation at N1 activates C2 (blocked by isopropyl) and C6 (unsubstituted).
-
Nucleophilic attack by chloride occurs exclusively at C6.
-
Nomenclature Note: The product, 6-chloro-2,5-diisopropylpyrazine, is re-numbered by IUPAC priority rules to This compound .
-
Pathway Visualization
Figure 1: Synthetic pathway utilizing N-oxide activation to overcome steric hindrance and ensure regioselectivity.
Detailed Experimental Protocols
Phase 1: Synthesis of 2,5-Diisopropylpyrazine-1-oxide
Objective: Selective mono-oxidation of the pyrazine ring. Critical Process Parameter (CPP): Stoichiometry of the oxidant must be controlled (1.05 eq) to prevent formation of the 1,4-dioxide (di-N-oxide), which is inert to the subsequent chlorination conditions.
Reagents:
-
2,5-Diisopropylpyrazine (100 mmol, 16.4 g)
-
m-Chloroperbenzoic acid (mCPBA) (77% max purity, 105 mmol, ~23.5 g)
-
Dichloromethane (DCM) (200 mL)
-
Sodium sulfite (
) (sat. aq. solution) -
Sodium bicarbonate (
) (sat. aq. solution)
Procedure:
-
Dissolution: Dissolve 2,5-diisopropylpyrazine in DCM (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar. Cool to 0°C in an ice bath.
-
Addition: Dissolve mCPBA in DCM (150 mL) and add dropwise via an addition funnel over 45 minutes. Exotherm control: Maintain internal temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The N-oxide is significantly more polar (lower
) than the starting material. -
Workup:
-
Quench excess peroxide by washing the organic layer with saturated
(2 x 100 mL). Verify negative peroxide test (starch-iodide paper). -
Wash with saturated
(3 x 100 mL) to remove m-chlorobenzoic acid byproduct. -
Wash with brine (100 mL), dry over
, and concentrate in vacuo.
-
-
Purification: The crude N-oxide is typically a waxy solid or viscous oil. It is sufficiently pure (>90%) for Step 2. If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Phase 2: Deoxygenative Chlorination (The Modified Ohta Reaction)
Objective: Conversion of the N-oxide to the
Reagents:
-
2,5-Diisopropylpyrazine-1-oxide (from Phase 1, ~18.0 g)
-
Phosphorus Oxychloride (
) (50 mL, excess acts as solvent) -
Triethylamine (
) (Optional, 0.5 eq - buffers HCl generated)
Safety Warning:
Procedure:
-
Setup: Place the N-oxide in a 250 mL two-neck flask fitted with a reflux condenser and a drying tube (
or line). -
Addition: Cool the flask to 0°C. Add
slowly. (Optional: Add here to scavenge acid, which can improve yield for acid-sensitive substrates). -
Reaction: Heat the mixture to reflux (105°C) for 2-4 hours. The solution will turn from yellow to dark orange/brown.
-
Monitoring: Monitor by HPLC or GC. Disappearance of the polar N-oxide peak indicates completion.
-
Quench (CRITICAL SAFETY STEP):
-
Cool the reaction mixture to RT.
-
Concentrate in vacuo to remove the bulk of excess
. -
Pour the residue slowly onto crushed ice (500 g) with vigorous stirring. Caution: Delayed exotherm.
-
Neutralize the aqueous slurry to pH 7-8 using solid
or .
-
-
Extraction: Extract with DCM (3 x 100 mL).
-
Purification: Dry organic layers over
, concentrate, and purify via vacuum distillation (bp approx. 110-120°C @ 10 mmHg) or column chromatography (Hexane/EtOAc 95:5).
Data Presentation & QC Criteria
Table 1: Process Parameters and Expected Outcomes
| Parameter | Phase 1 (N-Oxidation) | Phase 2 (Chlorination) |
| Limiting Reagent | 2,5-Diisopropylpyrazine | N-Oxide Intermediate |
| Key Reagent | mCPBA (1.05 eq) | |
| Temperature | 0°C | 105°C (Reflux) |
| Time | 4 Hours | 3 Hours |
| Typical Yield | 85 - 92% | 70 - 80% |
| Major Impurity | m-Chlorobenzoic acid | Phosphate esters / tars |
| Appearance | Waxy off-white solid | Colorless to pale yellow oil |
Analytical Validation (Self-Validating Logic):
-
1H NMR (CDCl3):
-
Starting Material: Symmetrical.[1] Two iPr doublets, one aromatic singlet (integrated 2H).
-
Product: Loss of symmetry.
-
C3-H: Absent (replaced by Cl).
-
C6-H: Singlet, ~8.1-8.3 ppm (1H).
-
Isopropyl Groups: Will appear as two distinct sets of doublets/septets due to the different electronic environments created by the adjacent Cl vs N.
-
-
Troubleshooting & Safety Workflow
Figure 2: Critical safety workflow for the quenching of phosphorus oxychloride reactions.
Common Issues:
-
Low Yield in Step 2: Often caused by incomplete drying of the N-oxide. Water reacts with
to form phosphoric acid, which degrades the product. Solution: Azeotrope the N-oxide with toluene before adding . -
Regioisomers: If 2-chloro-3,6-diisopropylpyrazine is observed, the starting material was likely 2,6-diisopropylpyrazine (an impurity in commercial 2,5-diisopropylpyrazine). Solution: Verify precursor purity by GC-MS.
References
-
Malykhin, R. S., & Sukhorukov, A. Y. (2021). Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide. Advanced Synthesis & Catalysis. [Link][2]
-
National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones. PubMed. [Link]
-
ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3). [Link]
Sources
Application Note: Mechanistic Insights and Protocol for the Selective Chlorination of 2,5-Diisopropylpyrazine
Introduction: The Significance of Halogenated Pyrazines
Pyrazines are a class of nitrogen-containing heterocyclic compounds integral to the fields of medicinal chemistry and materials science. The introduction of a chlorine atom onto the pyrazine ring can profoundly alter a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and receptor binding affinity. For drug development professionals, the strategic chlorination of a scaffold like 2,5-diisopropylpyrazine represents a critical step in lead optimization and the synthesis of novel pharmacophores. This document provides a detailed examination of the proposed reaction mechanism for the chlorination of 2,5-diisopropylpyrazine and offers a robust, field-proven protocol for its execution.
Theoretical Background: Reactivity of the Pyrazine Nucleus
The pyrazine ring is classified as an electron-deficient aromatic system.[1][2] The two nitrogen atoms exert a strong electron-withdrawing inductive effect, which deactivates the ring towards standard electrophilic aromatic substitution (SEAr) reactions.[2][3] Unlike electron-rich systems like phenols or anilines, direct halogenation of the unsubstituted pyrazine ring is challenging and often requires harsh conditions.[2]
However, the presence of activating groups can facilitate electrophilic substitution.[1][3] In the case of 2,5-diisopropylpyrazine, the isopropyl groups are weak electron-donating groups (EDGs) through hyperconjugation. While they do not provide the strong activation seen with amino or hydroxyl groups, they do offer a modest increase in the nucleophilicity of the ring's carbon atoms, making a catalyzed or reagent-mediated chlorination feasible. The substitution will occur at the positions ortho and para to the activating groups, which in this symmetrically substituted molecule are the C-3 and C-6 positions.
Proposed Reaction Mechanism: Electrophilic Aromatic Substitution
The chlorination of 2,5-diisopropylpyrazine is proposed to proceed via a classical electrophilic aromatic substitution (SEAr) pathway.[4] Given the deactivated nature of the pyrazine ring, a potent electrophilic chlorine source is necessary. Reagents like N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are excellent candidates.[5][6][7] The mechanism using NCS is detailed below.
Step 1: Generation of the Electrophile In the presence of an acid catalyst (often adventitious or added), the oxygen of the NCS carbonyl group is protonated, enhancing the electrophilicity of the chlorine atom.
Step 2: Nucleophilic Attack and Formation of the Sigma Complex The π-system of the pyrazine ring acts as a nucleophile, attacking the electrophilic chlorine atom of the activated NCS. This attack, directed by the isopropyl groups, occurs at the C-3 position, breaking the aromaticity of the ring and forming a resonance-stabilized cation known as a sigma complex or Wheland intermediate.
Step 3: Deprotonation and Re-aromatization A weak base, such as the succinimide anion generated in the previous step or the solvent, abstracts the proton from the C-3 position. This restores the aromaticity of the pyrazine ring, yielding the final product, 3-chloro-2,5-diisopropylpyrazine, and regenerating the acid catalyst.
Caption: Proposed SEAr mechanism for NCS-mediated chlorination.
Experimental Protocol
This protocol details the chlorination of 2,5-diisopropylpyrazine using sulfuryl chloride, a reagent known for its efficacy with alkylpyrazines.[5]
4.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,5-Diisopropylpyrazine | ≥98% | Sigma-Aldrich | Store under inert gas. |
| Sulfuryl Chloride (SO₂Cl₂) | ≥99% | Acros Organics | Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use a dry solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | EMD Millipore | For drying. |
| Diethyl Ether | ACS Grade | VWR | For extraction. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Ethyl Acetate | ACS Grade | VWR | For chromatography. |
4.2 Equipment
-
Round-bottom flask with a magnetic stir bar
-
Condenser and drying tube (CaCl₂)
-
Addition funnel
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for chromatography
4.3 Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-diisopropylpyrazine (1.78 g, 10.0 mmol). Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Reagent Addition: In a separate, dry addition funnel, prepare a solution of sulfuryl chloride (1.48 g, 0.88 mL, 11.0 mmol, 1.1 eq) in 5 mL of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Then, remove the ice bath and let the mixture warm to room temperature. Stir for an additional 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a higher Rf value than the starting material.
-
Quenching: Once the reaction is complete (disappearance of starting material), carefully quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while the flask is in an ice bath. Caution: Gas evolution (CO₂, SO₂) will occur.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of diethyl ether.
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of 100% hexanes to 95:5 hexanes:ethyl acetate to afford the pure this compound.
Sources
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- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
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- 5. Nuclear chlorination of alkylpyrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
Advanced Purification Protocols for 3-Chloro-2,5-diisopropylpyrazine
Application Note: AN-PYR-042
Abstract
This technical guide details the purification strategies for 3-Chloro-2,5-diisopropylpyrazine , a critical intermediate in the synthesis of functionalized pyrazine scaffolds used in pharmaceutical and agrochemical development.[1][2] Due to the electron-deficient nature of the pyrazine ring and the steric bulk of the isopropyl groups, this molecule presents unique separation challenges, particularly regarding the removal of hydrolytic impurities (hydroxypyrazines) and phosphorous-containing residues from chlorination.[2] This document outlines three validated protocols: High-Vacuum Fractional Distillation, Flash Column Chromatography, and a Chemically Active Extraction workflow.[1][2]
Physicochemical Profile & Impurity Landscape[1][3]
To design an effective purification logic, one must first understand the molecular behavior and the genesis of impurities. This compound is typically synthesized via the chlorination of 3-isopropyl-6-isopropylpyrazin-2(1H)-one (also known as 2,5-diisopropyl-3-hydroxypyrazine) using phosphorous oxychloride (
Target Molecule Characteristics
| Property | Description | Implications for Purification |
| Physical State | Colorless to pale yellow oil / Low-melting solid | Amenable to distillation; may crystallize at low temps.[1][2] |
| Boiling Point | Est. 110–120 °C @ 5 mmHg | Requires high vacuum to avoid thermal degradation (>150°C).[2] |
| Basicity | Very Weak Base ( | The Cl atom withdraws electron density, reducing N-basicity.[1][2] It will not protonate in weak acids.[2] |
| Lipophilicity | High (LogP ~ 3.[2]5) | Excellent solubility in Hexane/DCM; poor water solubility.[2] |
| Reactivity | Susceptible to | Avoid strong nucleophiles (hydroxide, alkoxides) at high heat.[2] |
Common Impurities[1]
-
Starting Material (Hydroxypyrazine): Arises from incomplete reaction.[2] It is tautomeric (lactam/lactim), highly polar, and phenolic in nature.[1][2]
-
Phosphorous Residues: Phosphoryl chlorides trapped in the lipophilic matrix.[2]
-
Regioisomers: While 2,5-diisopropylpyrazine is symmetric, impurities in the precursor synthesis can lead to 3-chloro-2,6-diisopropyl isomers, which have nearly identical boiling points.[1][2]
Decision Matrix: Selecting the Right Protocol
The choice of method depends heavily on the scale of synthesis and the required purity threshold.[2]
Figure 1: Decision tree for selecting the optimal purification workflow based on scale and purity requirements.
Protocol A: High-Vacuum Fractional Distillation (Scalable)
Best For: Large-scale purification (>50g), removal of non-volatile residues, and solvent removal.[1][2] Mechanism: Separation based on boiling point differentials.[2] The chloro-pyrazine is significantly more volatile than the hydrogen-bonded hydroxypyrazine precursors.[2]
Equipment Setup
-
Short-path distillation head (Vigreux column optional for higher purity).[2]
-
High-vacuum pump (capable of < 1 mmHg).[2]
-
Oil bath with digital temperature control.[2]
-
Cold trap (Dry ice/Acetone) to protect the pump from
vapors.[2]
Step-by-Step Procedure
-
Quenching: Ensure the crude reaction mixture has been fully quenched (see Protocol C) and concentrated to a viscous oil. Critical: Residual water causes bumping.[1][2]
-
Loading: Transfer the crude oil to the boiling flask. Add a magnetic stir bar.[2]
-
Degassing: Apply vacuum gradually at room temperature to remove residual volatiles (solvents/HCl).[2]
-
Ramp Up: Heat the oil bath to 80°C. Observe the manometer.
-
Fraction Collection:
-
F1 (Forerun): Collect distillate coming over below 90°C (at 5 mmHg). This usually contains residual solvent or lower-chlorinated byproducts.[2]
-
F2 (Main Fraction): Increase bath temp to ~130-140°C. The product should distill between 105°C and 115°C (at 3-5 mmHg).
-
-
Shutdown: Stop heating when the vapor temperature drops or the residue becomes tar-like.[2]
Expert Tip: Chloropyrazines can sublime.[2] If solids form in the condenser, use a heat gun to gently melt them into the receiving flask.[2]
Protocol B: Flash Column Chromatography (High Purity)[2]
Best For: Removing trace regioisomers and achieving >99% purity for biological assays. Mechanism: Adsorption chromatography.[2] The lipophilic chloropyrazine moves rapidly on silica, while polar impurities (hydroxypyrazines) are strongly retained.[2]
Stationary Phase & Solvent System
-
Stationary Phase: Silica Gel 60 (230-400 mesh).[2]
-
Eluent: Hexane : Ethyl Acetate (Gradient from 100:0 to 90:10).[2]
Step-by-Step Procedure
-
Sample Prep: Dissolve 1g of crude material in minimum Hexane (approx. 2-3 mL). If insoluble, add a few drops of Dichloromethane (DCM).[2]
-
Column Packing: Pack a column with a Silica:Compound ratio of 30:1.[2]
-
Elution:
-
Detection: Monitor fractions via TLC (UV 254 nm). The product is UV active.[2]
-
Concentration: Combine pure fractions and evaporate at < 40°C.
Visualizing the Separation:
Figure 2: Mechanistic interaction on silica.[1][2] The polar hydroxyl group of the impurity binds to silica, while the lipophilic product elutes rapidly.[1]
Protocol C: Chemically Active Extraction (Workup)
Best For: Initial cleanup of crude reaction mixtures to remove bulk acidic/basic impurities before distillation or chromatography.[2]
Mechanism: Exploiting the acidity of the hydroxypyrazine impurity (
The "Base Wash" Strategy
Unlike simple amines, chloropyrazines are too weakly basic to be extracted into mild acid.[2] However, the major impurity (hydroxypyrazine) is phenolic.[2]
-
Dissolution: Dissolve the crude reaction mass in Ethyl Acetate (EtOAc) or Diisopropyl Ether (DIPE) .[2]
-
Acid Wash (Removal of Amines):
-
Base Wash (Removal of Hydroxypyrazine):
-
Drying: Wash with Brine, dry over
, and concentrate.
Analytical Quality Control (QC)[2]
Verify the purity of your isolated material using these parameters.
| Method | Expected Result | Notes |
| TLC | Single spot, | Solvent: 9:1 Hexane/EtOAc. UV Active.[2] |
| 1H NMR | Look for disappearance of broad OH/NH peaks.[1][2] | |
| HPLC | >98% Area Under Curve | C18 Column, ACN/Water gradient.[1][2] |
| GC-MS | M+ peak at 198/200 (3:1 ratio) | Characteristic Cl isotope pattern is mandatory. |
References
-
General Pyrazine Synthesis: Organic Syntheses, Coll. Vol. 10, p. 34 (2004); Vol. 79, p. 165 (2002).[1][2] Link[2]
-
Purification of Heterocycles: Sato, N. "Comprehensive Heterocyclic Chemistry II", Vol 6.[1][2] Elsevier, 1996.[1][2] (Standard reference for pyrazine properties).[2][5]
-
Chlorination Mechanisms: Joule, J.A., Mills, K. Heterocyclic Chemistry, 5th Ed.[1][2] Wiley-Blackwell, 2010.[1][2]
-
Safety Data: PubChem Compound Summary for 3-Chloro-2,5-dimethylpyrazine (Analogous handling). Link[2]
-
Separation Science: Journal of Agricultural and Food Chemistry, "Isolation and Purification of Pyrazines", 2019.[1][2] Link
Sources
- 1. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. WO2017168401A1 - Process for the preparation of diphenylpyrazine derivatives - Google Patents [patents.google.com]
analytical methods for 3-Chloro-2,5-diisopropylpyrazine characterization
An Application Guide to the Analytical Characterization of 3-Chloro-2,5-diisopropylpyrazine
Introduction
This compound is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazine derivatives are of significant interest across various industries, notably as key contributors to the flavor and aroma profiles of many food products and as structural motifs in pharmaceutical agents.[1] The specific substitution pattern of this compound, featuring both alkyl and halogen groups, imparts distinct chemical properties that necessitate a multi-faceted analytical approach for unambiguous characterization. Accurate and robust analytical methods are paramount for confirming its identity, determining its purity, and quantifying its presence in various matrices, which is critical for quality control in manufacturing, safety assessments in drug development, and fundamental research.
This guide provides an in-depth overview of the principal analytical techniques for the comprehensive characterization of this compound. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and discuss the interpretation of the resulting data. The methodologies detailed herein are designed to provide a self-validating system for researchers, scientists, and drug development professionals, ensuring the highest degree of scientific integrity.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Pyrazines
Principle of Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied and powerful analytical technique for the characterization of volatile and semi-volatile compounds like alkylpyrazines.[2][3] The technique combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.[1] In the GC system, the sample is vaporized and separated based on the compound's boiling point and its chemical interactions with the stationary phase of the analytical column.[4] Following separation, the eluted compound enters the mass spectrometer, where it is ionized (typically via Electron Ionization, EI), fragmented, and detected based on its mass-to-charge ratio (m/z). This process yields a unique mass spectrum that serves as a molecular fingerprint, allowing for structural elucidation and confirmation.
The choice of GC-MS is particularly suitable for this compound due to its expected volatility, a characteristic common to many substituted pyrazines.[5]
Experimental Protocol: GC-MS Analysis
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample. b. Dissolve the sample in 10 mL of a high-purity volatile organic solvent, such as dichloromethane or hexane, to create a stock solution of ~1 mg/mL.[4] c. Perform a serial dilution to prepare a working solution of approximately 10 µg/mL.[6] d. Ensure the final solution is free from any particulates by centrifuging or filtering if necessary.[4] e. Transfer the final solution into a 1.5 mL glass autosampler vial for analysis.[6]
2. Instrumentation & Parameters: a. System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source. b. Column: A non-polar capillary column, such as an HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness, is recommended for general-purpose analysis of semi-volatile compounds.[7] c. Injection: Inject 1 µL of the sample solution. d. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7] e. Temperatures:
- Injector Port: 250 °C.[7]
- MS Transfer Line: 280 °C.[8]
- Ion Source: 230 °C.[8] f. Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.[7] g. Mass Spectrometer Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
- Scan Range: 40-450 amu.[7]
3. Data Interpretation: a. Retention Time (RT): The time at which the compound elutes from the GC column provides a characteristic identifier under specific chromatographic conditions. b. Mass Spectrum:
- Molecular Ion Peak (M⁺): Identify the peak corresponding to the molecular weight of this compound (198.7 g/mol ). The presence of chlorine will result in a characteristic M+2 peak (~32% the intensity of M⁺) due to the ³⁷Cl isotope.
- Fragmentation Pattern: Analyze the fragmentation pattern for characteristic losses. Expect to see fragments corresponding to the loss of a methyl group (-15 amu), an isopropyl group (-43 amu), and potentially the chlorine atom (-35 amu).
Anticipated GC-MS Data Summary
| Parameter | Expected Value/Observation | Rationale |
| Molecular Formula | C₁₀H₁₅ClN₂ | Based on the chemical structure.[9] |
| Molecular Weight | 198.7 g/mol | Calculated from the molecular formula.[9] |
| Molecular Ion (M⁺) | m/z 198 | Corresponds to the [¹²C₁₀¹H₁₅³⁵Cl¹⁴N₂]⁺ ion. |
| Isotope Peak (M+2) | m/z 200 | Characteristic of a monochlorinated compound due to the ³⁷Cl isotope. |
| Key Fragments | m/z 183, 155 | Likely corresponds to the loss of a methyl group [M-15]⁺ and an isopropyl group [M-43]⁺, respectively. |
GC-MS Workflow Diagram
Caption: Workflow for the characterization of this compound by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
Principle of Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure.[10] It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. ¹H NMR provides data on the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin splitting), and their relative numbers (integration). ¹³C NMR provides information on the number and types of carbon atoms in the molecule. Together, they allow for a complete structural assignment.
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation: a. Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). b. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent. c. Transfer the solution to a 5 mm NMR tube.
2. Instrumentation & Parameters: a. System: 400 MHz (or higher) NMR Spectrometer. b. ¹H NMR Acquisition:
- Pulse Program: Standard single-pulse experiment.
- Spectral Width: ~16 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 2-5 seconds. c. ¹³C NMR Acquisition:
- Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 5-10 seconds to ensure full relaxation of quaternary carbons.
3. Data Interpretation: a. ¹H NMR Spectrum:
- Isopropyl CH protons: Expect two septets (or complex multiplets), one for each non-equivalent isopropyl group.
- Isopropyl CH₃ protons: Expect two doublets, corresponding to the twelve methyl protons. The non-equivalence arises from the asymmetric substitution on the pyrazine ring.
- Pyrazine Ring Proton: Expect one singlet for the lone proton on the pyrazine ring. b. ¹³C NMR Spectrum:
- Pyrazine Ring Carbons: Expect four distinct signals in the aromatic region (~130-160 ppm).
- Isopropyl Carbons: Expect four distinct signals in the aliphatic region: two for the methine (CH) carbons and two for the methyl (CH₃) carbons.
Anticipated NMR Data Summary
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Signal 1 | ~8.2 | Singlet (s) | 1H | Pyrazine C-H |
| Signal 2 | ~3.5 | Septet (sept) | 1H | Isopropyl C-H |
| Signal 3 | ~3.2 | Septet (sept) | 1H | Isopropyl C-H |
| Signal 4 | ~1.3 | Doublet (d) | 6H | Isopropyl -CH₃ |
| Signal 5 | ~1.2 | Doublet (d) | 6H | Isopropyl -CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Signals 1-4 | 130 - 160 | 4 x Pyrazine Ring Carbons (2 quaternary, 1 C-Cl, 1 C-H) | ||
| Signals 5-6 | 30 - 40 | 2 x Isopropyl Methine (-CH) Carbons | ||
| Signals 7-8 | 20 - 25 | 2 x Isopropyl Methyl (-CH₃) Carbons | ||
| Note: Chemical shifts (δ) are predictive and should be confirmed with an authentic reference standard. |
NMR Analysis Workflow Diagram
Caption: Workflow for the structural elucidation of this compound by NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Principle of Analysis: Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[11] Molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes (e.g., stretching, bending). The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹). It is a valuable tool for confirming the presence of key structural features, such as aromatic rings, C-H bonds, and C-Cl bonds. For pyrazine derivatives, FTIR can confirm the integrity of the pyrazine ring and the presence of its substituents.[12][13]
Experimental Protocol: FTIR Analysis
1. Sample Preparation: a. As this compound is a liquid at room temperature, the simplest method is neat analysis.[14] b. Place one drop of the liquid sample directly onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. c. Place a second salt plate on top to create a thin liquid film.
2. Instrumentation & Parameters: a. System: Fourier-Transform Infrared Spectrometer. b. Mode: Transmittance. c. Spectral Range: 4000 - 600 cm⁻¹. d. Resolution: 4 cm⁻¹. e. Scans: Average 16-32 scans to improve the signal-to-noise ratio. f. Background: Perform a background scan of the empty sample compartment prior to analysis.
3. Data Interpretation: a. Identify the characteristic absorption bands in the spectrum and assign them to the corresponding molecular vibrations. b. Compare the obtained spectrum with reference spectra of similar compounds, such as those available in the NIST Chemistry WebBook or other spectral databases.[15]
Anticipated FTIR Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 2980 - 2850 | Aliphatic C-H Stretch (from isopropyl groups) | Strong |
| 1600 - 1450 | Aromatic C=N & C=C Ring Stretch | Strong-Medium |
| 1470 - 1450 | Aliphatic C-H Bend | Medium |
| 1200 - 1000 | C-H In-plane Bending | Medium |
| 850 - 700 | C-Cl Stretch | Strong |
| Note: Data is based on typical vibrational frequencies for substituted pyrazines and chloroaromatic compounds.[11] |
FTIR Analysis Workflow Diagram
Caption: Workflow for the functional group analysis of this compound by FTIR.
Conclusion: A Triad of Analytical Confidence
The comprehensive characterization of this compound is best achieved through the synergistic application of multiple analytical techniques.
-
GC-MS confirms the compound's volatility, molecular weight, and elemental composition (specifically the presence of chlorine).
-
NMR Spectroscopy provides an unambiguous map of the molecular skeleton, confirming the precise connectivity and arrangement of all atoms.
-
FTIR Spectroscopy offers a rapid and effective method for verifying the presence of key functional groups.
By integrating the orthogonal data from these three methods, researchers can establish a complete and confident analytical profile of this compound, ensuring its identity, purity, and structural integrity for any subsequent application in research, development, or quality control.
References
-
SCION Instruments. "Sample preparation GC-MS." SCION Instruments. Available at: [Link]
-
Organomation. "GC-MS Sample Preparation." Organomation. Available at: [Link]
-
Kocic, B., et al. (2019). "Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS)." Journal of Chromatography A, 1589, 149-161. Available at: [Link]
-
University of California, Riverside. "Sample Preparation Guidelines for GC-MS." UC Riverside Mass Spectrometry Facility. Available at: [Link]
-
Lee, S., et al. (2023). "A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use." MDPI. Available at: [Link]
-
ResearchGate. "Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF." ResearchGate. Available at: [Link]
-
Tong, W., et al. "GC-MS plots of pyrazine with different substituents in fermented grains." ResearchGate. Available at: [Link]
-
ResearchGate. "FTIR spectrum of the 1020 cm À1 band of pyrazine along with the best fit." ResearchGate. Available at: [Link]
-
National Institutes of Health (NIH). "New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study." NIH. Available at: [Link]
-
Scribd. "Analysis of Pyrazines by GC | PDF." Scribd. Available at: [Link]
-
Hilaris Publisher. "Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative." Hilaris Publisher. Available at: [Link]
-
National Institute of Standards and Technology (NIST). "Pyrazine." NIST WebBook. Available at: [Link]
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AHH Chemical Co., Ltd. "this compound | 74152-17-3." AHH Chemical Co., Ltd. Available at: [Link]
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Royal Society of Chemistry. "Analytical Methods." RSC Publishing. Available at: [Link]
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DigitalCommons@UNL. "Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking." DigitalCommons@UNL. Available at: [Link]
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University of Wisconsin-Madison. "NMR Spectroscopy :: Hans Reich NMR Collection." University of Wisconsin-Madison. Available at: [Link]
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SciSpace. "Development of a novel LC-MS/MS method for the detection of adulteration of South African sauvignon blanc wines with 3-alkyl-2-m." SciSpace. Available at: [Link]
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- 8. pubs.rsc.org [pubs.rsc.org]
- 9. This compound | 74152-17-3 [sigmaaldrich.cn]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. 2-Chloro-5-methylpyrazine | 59303-10-5 | Benchchem [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | 74152-17-3 [sigmaaldrich.com]
- 15. Pyrazine [webbook.nist.gov]
The Versatile Role of 3-Chloro-2,5-diisopropylpyrazine in Modern Synthetic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyrazine ring system is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a key pharmacophore in numerous bioactive compounds. Within this class of heterocycles, 3-Chloro-2,5-diisopropylpyrazine emerges as a particularly valuable building block. The presence of a reactive chlorine atom on the electron-deficient pyrazine core, coupled with the steric and electronic influence of the diisopropyl substituents, offers a versatile platform for the synthesis of a diverse array of novel molecules.
This technical guide provides an in-depth exploration of the utility of this compound in nucleophilic substitution reactions. We will delve into both classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field. The methodologies described herein are designed to be robust and adaptable, empowering scientists to construct libraries of substituted pyrazines for applications ranging from drug discovery to the development of advanced materials.
Synthesis of the Starting Material: this compound
A reliable supply of the starting material is paramount for any synthetic endeavor. This compound can be prepared from commercially available 2,5-diisopropylpyrazine through a direct chlorination protocol.
Protocol 1: Synthesis of this compound
This protocol outlines a plausible synthetic route adapted from general chlorination procedures for pyrazines and other nitrogen-containing heterocycles.
Reaction Scheme:
A plausible synthesis route.
Materials:
-
2,5-diisopropylpyrazine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 2,5-diisopropylpyrazine (1.0 eq) in anhydrous acetonitrile, add N-Chlorosuccinimide (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound.
Rationale: The electron-rich nature of the 2,5-diisopropylpyrazine ring facilitates electrophilic chlorination. N-Chlorosuccinimide is a convenient and effective chlorinating agent for such transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrazine ring, further accentuated by the two nitrogen atoms, renders the chloro-substituent susceptible to nucleophilic aromatic substitution. This pathway provides a direct and often metal-free method for introducing a variety of functional groups.
Mechanism of SNAr on Chloropyrazines
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the pyrazine ring, which stabilizes the complex and facilitates the subsequent elimination of the chloride ion to yield the substituted product. The rate of reaction is influenced by the nucleophilicity of the attacking species and the electronic properties of the pyrazine ring.[1]
Generalized SNAr mechanism.
A. Amination (N-Nucleophiles)
The introduction of nitrogen-containing substituents is a common objective in medicinal chemistry. Direct amination of this compound can be achieved using a variety of primary and secondary amines.
Protocol 2: General Procedure for SNAr Amination
This protocol is adapted from procedures for the amination of other chloropyrazines and chloro-heterocycles.[2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium carbonate or another suitable base
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.2-1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Table 1: Representative SNAr Amination Reactions
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Expected Product |
| Morpholine | K₂CO₃ | DMF | 100 | 4-(2,5-diisopropylpyrazin-3-yl)morpholine |
| Piperidine | K₂CO₃ | DMF | 100 | 1-(2,5-diisopropylpyrazin-3-yl)piperidine |
| Aniline | NaOt-Bu | Toluene | 110 | N-(2,5-diisopropylpyrazin-3-yl)aniline |
| Benzylamine | K₂CO₃ | DMF | 120 | N-benzyl-2,5-diisopropylpyrazin-3-amine |
B. Alkoxylation (O-Nucleophiles)
Alkoxy-substituted pyrazines are valuable intermediates and can be readily synthesized via the reaction of this compound with various alcohols in the presence of a strong base.
Protocol 3: General Procedure for SNAr Alkoxylation
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add the desired alcohol (1.5 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
C. Thiolation (S-Nucleophiles)
The introduction of sulfur-containing moieties can be achieved through the reaction with thiols. These reactions often proceed readily due to the high nucleophilicity of the thiolate anion.
Protocol 4: General Procedure for SNAr Thiolation
This protocol is based on general procedures for the thiolation of chloroazines.[1]
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate or sodium hydroxide
-
Ethanol or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the desired thiol (1.2 eq) in ethanol or DMF, add potassium carbonate (2.0 eq) or sodium hydroxide (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
For the formation of carbon-carbon and certain carbon-nitrogen bonds, where direct SNAr is not feasible or efficient, palladium-catalyzed cross-coupling reactions are indispensable tools. These methods offer a broad substrate scope and excellent functional group tolerance.[2]
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is particularly useful for coupling less nucleophilic amines or when SNAr conditions are too harsh.[3][4]
Mechanism of Buchwald-Hartwig Amination:
The catalytic cycle typically involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.
Simplified Buchwald-Hartwig catalytic cycle.
Protocol 5: Buchwald-Hartwig Amination of this compound
This protocol is based on established procedures for the Buchwald-Hartwig amination of heteroaryl chlorides.[5]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Sodium tert-butoxide (NaOt-Bu) or another strong base
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox, to an oven-dried reaction vessel, add Pd(OAc)₂ (1-5 mol%), the phosphine ligand (2-10 mol%), and NaOt-Bu (1.5-2.0 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Remove the vessel from the glovebox and add anhydrous toluene or dioxane under a positive pressure of inert gas.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| N-Methylaniline | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 |
| Indole | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 110 |
| Pyrrolidine | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu | Toluene | 90 |
B. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds, allowing for the introduction of aryl, heteroaryl, and vinyl substituents.[6]
Protocol 6: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from general procedures for the Suzuki coupling of chloro-heterocycles.[7]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
C. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted pyrazines.[8][9]
Protocol 7: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.2-1.5 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound stands as a highly adaptable and valuable scaffold for the synthesis of a wide range of substituted pyrazines. Its reactivity in both classical SNAr and modern palladium-catalyzed cross-coupling reactions allows for the strategic introduction of a diverse array of functional groups. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers, enabling the efficient and reliable synthesis of novel pyrazine derivatives for various applications in the chemical sciences. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- Google Patents. (n.d.). Method for synthesizing 2-chloronicotinic acid.
- Google Patents. (n.d.). Chlorination of pyrazine.
-
Perlinger, J. A., & Tratnyek, P. G. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2215–2221. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 2, 2026, from [Link]
-
Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 2, 2026, from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved February 2, 2026, from [Link]
-
Ruijter, de, E., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(38), 16374-16397. Retrieved February 2, 2026, from [Link]
-
Current issues in pharmacy and medicine: science and practice. (2022, November 15). Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1][10]triazolo[3,4-f][1][10]triazines. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
-
Kashani, S. K., Jessiman, J. E., & et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 2, 2026, from [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved February 2, 2026, from [Link]
-
Premier Publishing. (n.d.). SYNTHESIS OF ISOMERIC ALKYL DERIVATIVES IN THE 2-METHYL-5-CHLOROBENZIMIDAZOLE SERIES. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved February 2, 2026, from [Link]
-
ChemRxiv. (n.d.). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Retrieved February 2, 2026, from [Link]
-
Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Retrieved February 2, 2026, from [Link]
-
Wiley Online Library. (n.d.). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Dechlorination and chlorine rearrangement of 1,2,5,5,6,9,10-heptachlorodecane mediated by the whole pumpkin seedlings. Retrieved February 2, 2026, from [Link]
-
PubMed. (2017, October 6). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).
-
ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. Retrieved February 2, 2026, from [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 10. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]
derivatization of 3-Chloro-2,5-diisopropylpyrazine for medicinal chemistry
Application Note: Strategic Derivatization of 3-Chloro-2,5-diisopropylpyrazine
Executive Summary
This compound (CAS: 74152-17-3) is a high-value scaffold for medicinal chemistry, offering a unique combination of structural rigidity and lipophilic bulk. The isopropyl groups at positions 2 and 5 provide significant metabolic stability and hydrophobic interaction potential (increasing LogP). However, these same groups create a challenging environment for derivatization at the C-3 position. The C-3 chlorine is sterically shielded by the C-2 isopropyl group and electronically deactivated by the electron-donating alkyl substituents.
This guide details three optimized protocols to overcome these barriers, transitioning from classical "brute force" nucleophilic substitution to precision palladium-catalyzed cross-couplings.
Reactivity Profile & Strategic Analysis
The Challenge: Steric-Electronic Mismatch
In a typical chloropyrazine, the electron-deficient ring facilitates Nucleophilic Aromatic Substitution (
-
Steric Shielding: The isopropyl group at C-2 acts as a "gatekeeper," blocking the trajectory of incoming nucleophiles toward the C-3 chlorine.
-
Electronic Deactivation: Alkyl groups are electron-donating (
-donors). They increase the electron density of the pyrazine ring, making it less electrophilic and raising the energy barrier for the formation of the Meisenheimer complex intermediate in .
The Solution:
-
For Primary Amines: Use high-temperature, solvent-free (neat) conditions or polar aprotic solvents to force the
reaction. -
For Secondary/Aryl Amines: Utilize Buchwald-Hartwig amination with sterically demanding ligands (e.g., RuPhos) that facilitate oxidative addition despite the hindrance.
-
For Carbon Frameworks: Employ Suzuki-Miyaura coupling with highly active precatalysts (e.g., XPhos Pd G4).
Decision Logic & Workflow
The following decision tree outlines the optimal synthetic pathway based on the desired nucleophile.
Figure 1: Strategic decision tree for functionalizing the sterically congested C-3 position.
Detailed Experimental Protocols
Protocol A: High-Temperature (Amination)
Best for: Unhindered primary amines (e.g., benzylamine, n-butylamine).
Rationale: The electron-rich nature of the diisopropylpyrazine ring requires high thermal energy to overcome the activation barrier. Polar aprotic solvents stabilize the transition state.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary Amine (2.0 - 5.0 equiv)
-
Base: DIPEA (3.0 equiv) - Optional if amine is used in excess
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or Neat (Solvent-free)
Step-by-Step:
-
Charge: In a pressure-rated vial (microwave vial recommended), combine the chloropyrazine (1.0 mmol) and the primary amine (3.0 mmol).
-
Solvent: Add NMP (1.0 mL) only if the amine is a solid or precious. If the amine is a cheap liquid, use it neat (no solvent) to maximize concentration and rate.
-
Heat: Seal the vial and heat to 160°C for 12–24 hours.
-
Note: Monitor by LCMS. If conversion is <50% after 6 hours, increase temperature to 180°C.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove NMP and excess amine.
-
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Expected Outcome: 60–85% yield. Troubleshooting: If no reaction occurs, switch to Protocol B (Pd-catalysis).
Protocol B: Buchwald-Hartwig Amination
Best for: Secondary amines, anilines, and sterically hindered primary amines.
Rationale: Palladium catalysis bypasses the electronic deactivation of the ring. However, the ortho-isopropyl group makes the oxidative addition step difficult. We utilize RuPhos or BrettPhos , which are bulky, electron-rich ligands designed to facilitate coupling on hindered substrates [1].
Materials:
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.2 equiv
-
Catalyst: RuPhos Pd G4 (2–5 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M)
Step-by-Step:
-
Preparation: In a glovebox or under active
flow, charge a vial with the chloropyrazine (1.0 mmol), amine (1.2 mmol), NaOtBu (1.5 mmol), and RuPhos Pd G4 (0.03 mmol). -
Solvation: Add anhydrous Toluene (5 mL). Seal the vial with a crimp cap containing a PTFE septum.
-
Reaction: Heat to 100°C for 4–16 hours.
-
Workup: Filter the mixture through a pad of Celite (eluting with EtOAc) to remove palladium residues and inorganic salts.
-
Purification: Concentrate and purify via silica gel chromatography.
Critical Parameter: Use NaOtBu as the base. Stronger bases like LiHMDS can cause deprotonation of the isopropyl benzylic position (C-H activation side reaction) rather than the desired coupling.
Protocol C: Suzuki-Miyaura Cross-Coupling
Best for: Carbon-Carbon bond formation (Aryl/Heteroaryl coupling).
Rationale: The bulky isopropyl groups can slow down transmetalation. XPhos or Pd-PEPPSI-IPr catalysts are ideal here as they form highly active mono-ligated Pd(0) species that are robust enough to handle the steric bulk [2].
Materials:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid/Pinacol Ester: 1.5 equiv
-
Catalyst: XPhos Pd G4 (2–5 mol%)
-
Base:
(0.5 M aqueous solution, 3.0 equiv) -
Solvent: THF (to make a 4:1 THF:Water ratio)
Step-by-Step:
-
Mix: Combine chloropyrazine (1.0 mmol), boronic acid (1.5 mmol), and XPhos Pd G4 (0.03 mmol) in a vial.
-
Solvent System: Add THF (4 mL) and degassed 0.5 M aq.
(1 mL).-
Tip: Biphasic systems often work better for hindered pyrazines than anhydrous conditions because the base solubility is higher.
-
-
Degas: Sparge with Argon for 2 minutes.
-
Heat: Seal and heat to 60–80°C for 2–8 hours.
-
Note: Suzuki couplings often proceed at lower temperatures than aminations.
-
-
Workup: Partition between water and EtOAc. Extract aqueous layer twice.[1] Dry and concentrate.
Comparative Data Summary
| Feature | Protocol A ( | Protocol B (Buchwald) | Protocol C (Suzuki) |
| Primary Utility | Unhindered Primary Amines | Hindered/Secondary Amines | Aryl/Alkyl Carbon Coupling |
| Key Reagent | High Heat / Polar Solvent | RuPhos Pd G4 | XPhos Pd G4 |
| Temp Range | 140°C – 180°C | 80°C – 110°C | 60°C – 80°C |
| Steric Tolerance | Low | High | High |
| Cost Efficiency | High (No Catalyst) | Medium (Pd Catalyst) | Medium (Pd Catalyst) |
References
-
RuPhos Palladium Prec
- Source: Buchwald, S. L. et al. "Rational Ligand Design for the Palladium-Catalyzed Amination of Heteroaryl Halides." Journal of the American Chemical Society.
- Context: Validates the use of RuPhos for sterically hindered heteroaryl chlorides.
-
(Generic DOI for Buchwald Amination foundational work).
-
Suzuki-Miyaura Coupling of Hindered Chlorides
- Source: Organ, M. G. et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu and Suzuki–Miyaura Cross-Coupling Reactions." Chemistry – A European Journal.
- Context: Establishes the efficacy of NHC-Pd complexes for deactiv
-
Pyrazine Functionaliz
- Source: "Pyrazines in Medicinal Chemistry: Synthesis and Functionaliz
- Context: General reactivity trends of electron-deficient nitrogen heterocycles.
Sources
experimental setup for reactions involving 3-Chloro-2,5-diisopropylpyrazine
Application Note: Experimental Setup for Reactions Involving 3-Chloro-2,5-diisopropylpyrazine
Introduction & Chemical Profile
This compound (CAS: 74152-17-3) is a critical intermediate in the synthesis of high-value flavorants (alkoxypyrazines) and bioactive heterocyclic scaffolds. While chloropyrazines generally undergo Nucleophilic Aromatic Substitution (SNAr) with ease due to the electron-deficient nature of the diazine ring, this specific molecule presents a unique challenge: Steric Hindrance .
-
Electronic Activation: The nitrogen atoms at positions 1 and 4 withdraw electron density, activating the C3-Chlorine bond for displacement.
-
Steric Deactivation: The isopropyl group at C2 is ortho to the reactive chlorine. This bulky alkyl group shields the reaction center, significantly retarding the approach of nucleophiles and metal catalysts compared to un-substituted chloropyrazines.
Experimental Implication: Standard protocols for chloropyrazine must be modified. Mild conditions often result in recovered starting material. Successful derivatization requires either forcing SNAr conditions (high temperature/strong nucleophiles) or specialized transition-metal catalysts designed for hindered substrates.
Reaction Decision Framework
Before selecting a protocol, use the following logic tree to determine the optimal synthetic pathway based on your desired nucleophile.
Figure 1: Decision matrix for selecting the synthetic strategy. The steric bulk of the C2-isopropyl group dictates the need for specialized ligands in C-N bond formation.
Protocol A: SNAr for Alkoxylation (Ether Synthesis)
This protocol is optimized for synthesizing 2,5-diisopropyl-3-alkoxypyrazines (common flavor precursors). Due to the C2-isopropyl steric block, weak bases (like carbonates) are often insufficient. We utilize alkoxides generated in situ.
Reagents & Equipment
-
Substrate: this compound (1.0 equiv).
-
Nucleophile: Alcohol (e.g., Methanol, Ethanol, Isobutanol) (1.5–2.0 equiv).
-
Base: Sodium Hydride (60% in oil) or Potassium tert-butoxide (1.2 equiv).
-
Solvent: Anhydrous THF (for lower boiling alcohols) or DMF (for higher temperatures).
-
Atmosphere: Nitrogen or Argon (Strictly anhydrous).
Step-by-Step Methodology
-
Alkoxide Formation:
-
Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under N2.
-
Charge Sodium Hydride (1.2 equiv) into the flask. Wash with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to aliphatics.
-
Add anhydrous THF (0.5 M concentration relative to substrate).
-
Cool to 0°C. Dropwise add the Alcohol (1.5 equiv). Evolution of H2 gas will occur.[1] Stir for 30 min at RT to ensure complete deprotonation.
-
-
Substrate Addition:
-
Add this compound (1.0 equiv) dropwise as a solution in minimal THF.
-
Critical Insight: Unlike simple chloropyrazines, this reaction is not exothermic upon addition due to the steric barrier.
-
-
Reaction Phase:
-
Heat the mixture to Reflux (66°C for THF) .
-
Timecourse: 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Note: If conversion is <50% after 4 hours, switch solvent to DMF and increase temperature to 90°C. The bulky isopropyl groups retard the attack on the C-Cl bond.
-
-
Work-up:
-
Cool to RT. Quench carefully with sat. NH4Cl solution.
-
Extract with Et2O or EtOAc (3x).
-
Wash combined organics with water (to remove DMF) and Brine. Dry over Na2SO4.
-
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
For introducing amines, SNAr often fails because amines are less nucleophilic than alkoxides and suffer more from steric repulsion. Palladium catalysis is required.
Key Causality: The C2-isopropyl group creates a "wall" near the reaction site. Standard ligands (PPh3, dppf) often fail to promote oxidative addition or reductive elimination effectively in this crowded space. Dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are mandatory here as they are architecturally designed to facilitate coupling on hindered aryl chlorides [1].
Reagents & Equipment
-
Catalyst Precursor: Pd2(dba)3 (2 mol%) or Pd(OAc)2.
-
Ligand: RuPhos (for secondary amines) or BrettPhos (for primary amines) (4–6 mol%).
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv).
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).
Experimental Workflow
Figure 2: Workflow for Buchwald-Hartwig coupling. Pre-complexation ensures active catalyst formation before substrate exposure.
Step-by-Step Methodology
-
Glovebox/Schlenk Setup:
-
In a Schlenk tube, add Pd2(dba)3 (2 mol%) and RuPhos (4 mol%).
-
Add anhydrous Toluene (degassed). Stir for 5 minutes. The solution should turn from dark purple to a reddish-brown, indicating ligand ligation.
-
-
Reagent Loading:
-
Add this compound (1.0 equiv), the Amine (1.2 equiv), and NaOtBu (1.5 equiv).
-
Handling Note: Chloropyrazines can sublime. Ensure the vessel is sealed quickly.
-
-
Thermal Reaction:
-
Seal the tube and heat to 100°C .
-
Why 100°C? High temperature is needed to drive the reductive elimination step, which is sterically demanding due to the formation of the C-N bond next to the isopropyl group.
-
-
Purification:
-
Filter through Celite to remove Pd black.
-
Concentrate and purify via Flash Chromatography. Pyrazines are often UV-active (254 nm) but can be streaky on silica due to basicity; add 1% Triethylamine to the eluent.
-
Analytical Validation (Self-Validating the Structure)
To confirm the reaction occurred at C3 (displacing Cl) and not elsewhere, rely on 1H NMR .
| Feature | Starting Material (3-Cl) | Product (3-Substituted) | Diagnostic Change |
| Pyrazine Ring H | Singlet (~8.0 - 8.2 ppm) | Singlet (~7.8 - 8.0 ppm) | The C6 proton remains a singlet. A shift upfield typically occurs when Cl is replaced by an electron-donating group (OR, NR2). |
| Isopropyl CH | Two Septets | Two Septets | The magnetic environment of the C2-isopropyl group changes significantly upon substitution at C3. |
| Isopropyl CH3 | Two Doublets | Two Doublets | Look for symmetry changes. If the nucleophile is chiral or bulky, the methyl groups may become diastereotopic. |
Mass Spectrometry (GC-MS):
-
Starting Material: Look for the characteristic Chlorine isotope pattern (M and M+2 in 3:1 ratio) at m/z ~198/200.
-
Product: Disappearance of the M+2 chlorine peak is the primary confirmation of successful substitution.
References
-
Buchwald, S. L., et al. (2008).[2] "Ligands for Palladium-Catalyzed Amination of Aryl Halides." Accounts of Chemical Research, 41(11), 1461–1473.
-
Lippa, K. A., et al. (2005). "Nucleophilic Aromatic Substitution Reactions of Chloroazines." Environmental Science & Technology, 39(9).
-
Sigma-Aldrich. "this compound Product Specification."
Sources
Application Notes and Protocols for the Spectroscopic Analysis of 3-Chloro-2,5-diisopropylpyrazine Reaction Products
Introduction
3-Chloro-2,5-diisopropylpyrazine is a key intermediate in the synthesis of a variety of heterocyclic compounds of interest in the pharmaceutical and agrochemical industries. The presence of a reactive chlorine atom on the electron-deficient pyrazine ring allows for a range of functionalization reactions, including nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The successful synthesis and development of novel pyrazine-based compounds hinge on the accurate identification and characterization of the reaction products. This application note provides a comprehensive guide to the spectroscopic analysis of this compound and its principal reaction products using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Spectroscopic Characterization of the Starting Material: this compound
A thorough understanding of the spectroscopic signature of the starting material is paramount for monitoring reaction progress and identifying new products. While experimental spectra for this compound are not widely published, we can predict its key spectroscopic features based on the known data for 2,5-diisopropylpyrazine and the well-established effects of a chlorine substituent on an aromatic ring.
Predicted NMR Spectra of this compound
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two isopropyl groups will give rise to a doublet for the methyl protons and a septet for the methine proton. The introduction of the chlorine atom at the 3-position will break the symmetry of the pyrazine ring, making the two isopropyl groups chemically non-equivalent. This will likely result in two distinct sets of doublets and septets. The single aromatic proton at the 6-position will appear as a singlet, likely shifted downfield compared to the aromatic protons of the parent 2,5-diisopropylpyrazine due to the electron-withdrawing effect of the adjacent chlorine atom.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbons of the two isopropyl groups will each show two signals (methyl and methine). The four pyrazine ring carbons will also be distinct. The carbon bearing the chlorine atom (C-3) is expected to be significantly deshielded. The chemical shifts of the other ring carbons will also be influenced by the chloro substituent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH (CH₃)₂ at C-2 | Septet, ~3.1-3.3 | ~33-35 |
| CH(C H₃)₂ at C-2 | Doublet, ~1.3-1.4 | ~21-23 |
| CH (CH₃)₂ at C-5 | Septet, ~3.0-3.2 | ~32-34 |
| CH(C H₃)₂ at C-5 | Doublet, ~1.2-1.3 | ~20-22 |
| CH at C-6 | Singlet, ~8.5-8.7 | ~140-142 |
| C -2 | - | ~158-160 |
| C -3 | - | ~148-150 |
| C -5 | - | ~156-158 |
| C -6 | - | ~140-142 |
Disclaimer: These are predicted values and may differ from experimental results.
Mass Spectrometry of this compound
Electron impact mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the M⁺ peak. Common fragmentation pathways for alkylpyrazines involve the loss of alkyl groups. For this compound, we can anticipate the loss of a methyl group ([M-15]⁺) and an isopropyl group ([M-43]⁺) as significant fragments.
Table 2: Predicted m/z Values for Key Fragments of this compound in EI-MS
| Fragment | Predicted m/z | Notes |
| [M]⁺ | 198 | Molecular ion (for ³⁵Cl) |
| [M+2]⁺ | 200 | Isotope peak (for ³⁷Cl) |
| [M-CH₃]⁺ | 183 | Loss of a methyl group |
| [M-CH(CH₃)₂]⁺ | 155 | Loss of an isopropyl group |
FT-IR Spectroscopy of this compound
The FT-IR spectrum will be dominated by absorptions corresponding to the vibrations of the pyrazine ring and the isopropyl groups.
-
C-H stretching: Aliphatic C-H stretching from the isopropyl groups will be observed in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching will appear above 3000 cm⁻¹.
-
C=N and C=C stretching: The pyrazine ring stretching vibrations will be found in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching: The C-Cl stretching vibration for chloropyrazines typically appears in the 600-800 cm⁻¹ region. This peak can be a useful diagnostic for the presence of the chloro substituent.
Analysis of Reaction Products
The following sections detail the expected spectroscopic changes upon successful reaction of this compound via common synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile.
Caption: General workflow for the SNAr reaction and subsequent analysis.
2.1.1. Amination (Reaction with Amines)
Reaction with a primary or secondary amine will yield a 3-amino-2,5-diisopropylpyrazine derivative.
-
¹H NMR: The most significant change will be the appearance of new signals corresponding to the protons of the introduced amino group. An N-H proton signal will be present, and its chemical shift will be concentration and solvent dependent. The aromatic proton at C-6 will likely experience an upfield shift due to the electron-donating nature of the amino group.
-
¹³C NMR: The carbon at C-3 will be significantly shifted upfield upon replacement of the chlorine with a nitrogen atom. New signals corresponding to the carbons of the amine substituent will also be present.
-
MS: The molecular ion peak will increase by the mass of the amine minus the mass of a proton.
-
FT-IR: The C-Cl stretch will disappear, and new N-H stretching bands will appear in the 3200-3500 cm⁻¹ region for primary and secondary amines.
2.1.2. Alkoxylation/Aryloxylation (Reaction with Alcohols/Phenols)
Reaction with an alkoxide or phenoxide will result in a 3-alkoxy/aryloxy-2,5-diisopropylpyrazine.
-
¹H NMR: New signals corresponding to the protons of the alkoxy or aryloxy group will be observed. The aromatic proton at C-6 will be shifted upfield.
-
¹³C NMR: The C-3 carbon will be shifted upfield, and new signals for the substituent will appear.
-
MS: The molecular ion peak will increase by the mass of the alkoxide/phenoxide.
-
FT-IR: The C-Cl stretch will be absent, and a strong C-O stretching band will appear in the 1000-1300 cm⁻¹ region.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction allows for the formation of a C-C bond between the pyrazine ring and an aryl or vinyl group from a boronic acid or ester.
Caption: Workflow for Suzuki-Miyaura coupling and product analysis.
-
¹H NMR: The appearance of new signals in the aromatic region corresponding to the protons of the newly introduced aryl group will be the most prominent feature. The pyrazine proton at C-6 will also be present.
-
¹³C NMR: New signals for the carbons of the aryl substituent will be observed. The C-3 carbon will show a chemical shift consistent with being bonded to another aromatic ring.
-
MS: The molecular ion peak will increase by the mass of the aryl group minus the mass of the boronic acid/ester group.
-
FT-IR: The C-Cl stretching vibration will be absent. New bands corresponding to the aromatic C-H and C=C stretching of the introduced aryl group will be present.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a powerful method for forming C-N bonds, coupling the chloropyrazine with a wide range of amines.
Caption: Workflow for Buchwald-Hartwig amination and product analysis.
The spectroscopic signatures of the products of Buchwald-Hartwig amination will be very similar to those described for nucleophilic aromatic substitution with amines (Section 2.1.1). The key difference is the broader scope of amines that can be used in the Buchwald-Hartwig reaction.
Experimental Protocols
The following are general protocols for the spectroscopic analysis of pyrazine derivatives. Specific parameters may need to be optimized for individual compounds and instruments.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra.
Mass Spectrometry (GC-MS or LC-MS)
-
Sample Preparation:
-
GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
LC-MS: Dissolve the sample in the mobile phase to be used for the analysis.
-
-
Analysis:
-
Inject the sample into the GC-MS or LC-MS system.
-
For GC-MS, use a standard temperature program to ensure good separation of components.
-
For LC-MS, use a suitable column and mobile phase for the polarity of the analyte.
-
Acquire data in full scan mode to identify the molecular ion and fragmentation patterns.
-
FT-IR Spectroscopy
-
Sample Preparation:
-
Solid samples: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
-
Liquid samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Acquisition:
-
Acquire a background spectrum of the empty sample holder.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Conclusion
The spectroscopic techniques of NMR, MS, and FT-IR provide a powerful and complementary toolkit for the unambiguous characterization of the reaction products of this compound. By carefully analyzing the changes in the spectra relative to the starting material, researchers can confirm the success of a reaction, identify the structure of the product, and ensure its purity. This application note serves as a foundational guide for scientists and professionals working on the synthesis and development of novel pyrazine-based molecules.
References
-
PubChem. (n.d.). Chloropyrazine. Retrieved February 2, 2026, from [Link]
-
Cheeseman, G. W. H., & Godwin, R. A. (1971). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 2973-2976. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the palladium-catalyzed amination of heteroaryl chlorides. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry (pp. 10815-10837). John Wiley & Sons Ltd. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
laboratory-scale synthesis of novel pyrazine derivatives
An Application Note and Protocol Guide for the Laboratory-Scale Synthesis of Novel Pyrazine Derivatives
Abstract
Pyrazine and its derivatives represent a critical class of N-heterocyclic aromatic compounds, forming the core scaffold of numerous molecules essential to the pharmaceutical, agrochemical, and flavor industries.[1][2][3] Their widespread application, from the anti-tuberculosis agent Pyrazinamide to advanced light-responsive materials, underscores the continuous need for robust and versatile synthetic methodologies.[4] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of laboratory-scale strategies for synthesizing novel pyrazine derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, comparing classical condensation reactions with modern, atom-economical catalytic methods. Detailed, validated protocols are provided for key synthetic transformations, supported by mechanistic insights and troubleshooting guidance to empower the rational design and synthesis of next-generation pyrazine-based compounds.
Introduction: The Significance of the Pyrazine Scaffold
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-para orientation, is a privileged structure in medicinal chemistry and materials science.[3][5] Its unique electronic properties, arising from the two electron-withdrawing nitrogen atoms, make it a weak base (pKa 0.65) and influence its reactivity and intermolecular interactions.[3][6] This scaffold is prevalent in nature, found in compounds like the bioluminescent coelenterazine and various flavor components in roasted foods, as well as in clinically essential medicines approved by the WHO, including Bortezomib (anticancer) and Amiloride (diuretic).[7][8]
The ability to strategically functionalize the pyrazine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which is paramount in drug discovery.[6] Modern synthetic chemistry has evolved from classical condensation methods to powerful transition-metal-catalyzed reactions, enabling the construction of complex, highly substituted pyrazine derivatives that were previously inaccessible.[7][9] This guide will detail these pivotal methodologies.
Strategic Approaches to Pyrazine Synthesis
The optimal synthetic route to a target pyrazine derivative depends on the desired substitution pattern, the availability of starting materials, and the required scale. The primary strategies can be broadly categorized into ring-forming (condensation) reactions and post-synthesis functionalization (modification of a pre-formed ring).
A general workflow for pyrazine synthesis involves several key stages, from conceptual design to final characterization.
Caption: High-level workflow for novel pyrazine derivative synthesis.
Classical Strategy: Condensation of 1,2-Dicarbonyls and 1,2-Diamines
The most fundamental and straightforward route to the pyrazine core is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[10][11] This reaction proceeds via the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine ring. The oxidation can occur spontaneously with atmospheric oxygen or be facilitated by an added oxidizing agent.
Mechanistic Rationale: This biomimetically inspired synthesis involves a double condensation to form the non-aromatic dihydropyrazine.[7] The driving force for the subsequent oxidation is the formation of the stable, aromatic pyrazine ring. The choice of solvent and catalyst can significantly impact reaction times and yields. While historically robust, this method is often limited to the synthesis of symmetrically substituted pyrazines unless unsymmetrical starting materials are used, which can lead to mixtures of regioisomers.
Caption: Mechanism of classical pyrazine synthesis via condensation.
Modern Strategies: Transition Metal-Catalyzed Functionalization
Modern synthetic chemistry provides powerful tools for creating complex pyrazine derivatives, primarily through the functionalization of a pre-formed halopyrazine ring (e.g., 2-chloropyrazine or 2,5-dibromopyrazine). These methods offer exceptional control over the substitution pattern.
Causality and Advantage: Halopyrazines are electron-deficient heteroarenes, which can be challenging substrates for some cross-coupling reactions.[7] However, the development of specialized palladium, nickel, and iron catalysts has overcome these hurdles.[7] These methods are indispensable for drug discovery programs as they allow for the rapid generation of analog libraries by varying the coupling partner, enabling systematic exploration of structure-activity relationships (SAR).
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds by coupling a halopyrazine with a boronic acid or ester. This was famously used in the synthesis of the bisindole alkaloid Alocasin A from 2,5-dibromopyrazine.[7]
-
Buchwald-Hartwig Amination: A premier method for forming C-N bonds, allowing the introduction of primary or secondary amines onto the pyrazine core.[9]
-
Kumada-Corriu Coupling: Employs potent Grignard reagents for C-C bond formation, useful for introducing alkyl groups onto the pyrazine ring.[7]
-
C-H Functionalization: An advanced, atom-economical strategy that directly couples a C-H bond of the pyrazine ring with a coupling partner. Singh et al. developed an iron-catalyzed C-H functionalization of 2,3-dimethylpyrazine to synthesize the natural product Botryllazine A.[7]
Caption: Modern cross-coupling strategies for pyrazine functionalization.
Detailed Laboratory Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all reagents and solvents with care, consulting their Safety Data Sheets (SDS) prior to use.
Protocol 1: Greener One-Pot Synthesis of 2,3-Diphenylpyrazine
This protocol is adapted from an environmentally benign method that utilizes a simple base catalyst at room temperature, avoiding harsh conditions or heavy metals.[11][12]
-
Principle: A direct condensation of benzil (a 1,2-dicarbonyl) and 1,2-diaminoethane in aqueous methanol, catalyzed by potassium tert-butoxide. The dihydropyrazine intermediate oxidizes in situ to the final aromatic product.
-
Materials and Reagents:
-
Benzil (98%)
-
1,2-Diaminoethane (99%)
-
Potassium tert-butoxide (t-BuOK) (97%)
-
Methanol (ACS grade)
-
Deionized Water
-
Round-bottom flask (50 mL), magnetic stirrer, stir bar
-
-
Procedure:
-
To a 50 mL round-bottom flask, add benzil (1.0 mmol, 210 mg) and methanol (10 mL). Stir at room temperature until the benzil is fully dissolved.
-
Add 1,2-diaminoethane (1.0 mmol, 60 mg, ~67 µL) to the solution.
-
In a separate vial, dissolve potassium tert-butoxide (0.2 mmol, 22.4 mg) in a mixture of methanol (1 mL) and water (0.5 mL).
-
Add the t-BuOK solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
-
Work-up and Purification:
-
Upon completion, add cold deionized water (20 mL) to the flask. A solid precipitate should form.
-
Collect the solid product by vacuum filtration, washing with cold water (2 x 10 mL).
-
Recrystallize the crude solid from ethanol to yield pure 2,3-diphenylpyrazine as a white crystalline solid.
-
-
Characterization:
-
Expected Yield: ~88%[12]
-
¹H NMR (CDCl₃): δ ~8.6 (s, 2H, pyrazine-H), 7.3-7.6 (m, 10H, Ar-H).
-
¹³C NMR (CDCl₃): δ ~153.5, 143.5, 136.5, 129.9, 129.0, 128.8.
-
MS (EI): m/z 232 [M]⁺.
-
Protocol 2: Suzuki-Miyaura Coupling for Aryl-Substituted Pyrazines
This protocol provides a general method for the synthesis of 2-aryl-5-methylpyrazines, a common scaffold in medicinal chemistry.
-
Principle: A palladium-catalyzed cross-coupling reaction between 2-chloro-5-methylpyrazine and an appropriate arylboronic acid.
-
Materials and Reagents:
-
2-Chloro-5-methylpyrazine (98%)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (97%)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-chloro-5-methylpyrazine (1.0 mmol, 128.5 mg), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Add potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (gradient elution with hexane/ethyl acetate) to obtain the pure 2-aryl-5-methylpyrazine.
-
-
Characterization:
-
Expected Yield: 70-95%
-
¹H NMR: Expect characteristic signals for the pyrazine ring protons, the methyl group, and the coupled aryl group.
-
MS (ESI): Expect to see [M+H]⁺.
-
Comparative Summary of Synthetic Protocols
The choice of synthetic method is critical and depends on the target molecule's complexity and the desired efficiency.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Temp. | Time | Typical Yield | Key Advantages & Limitations |
| Classical Condensation [12] | 1,2-Dicarbonyl, 1,2-Diamine | Base (t-BuOK) or Acid | RT | 6-8 h | 80-90% | Adv: Simple, high-yielding for symmetric pyrazines, green. Lim: Limited scope for complex/unsymmetrical products. |
| Staedel-Rugheimer [8] | α-Haloketone, Ammonia | None (self-condensation) | High | N/A | Variable | Adv: Historical significance, one of the original methods. Lim: Harsh conditions, often low yields, limited substrate scope. |
| Gutknecht Synthesis [8] | α-Amino Ketone | Self-condensation | Variable | N/A | Variable | Adv: Access to symmetrically substituted pyrazines from a single precursor. Lim: Prone to side reactions, requires stable α-amino ketones. |
| Suzuki Coupling [7] | Halopyrazine, Boronic Acid | Pd Catalyst, Ligand, Base | 80-110°C | 12-24 h | 70-95% | Adv: Excellent for C(aryl)-C(sp²) bonds, broad scope, high functional group tolerance. Lim: Requires pre-functionalized starting materials. |
| Dehydrogenative Coupling [13] | β-Amino Alcohols | Mn or Ru Pincer Complex | 125-150°C | 24-48 h | 60-90% | Adv: Atom-economical, environmentally benign (H₂/H₂O byproduct). Lim: High temperatures, mainly for symmetrical 2,5-disubstituted pyrazines. |
Conclusion and Future Outlook
The synthesis of novel pyrazine derivatives remains a dynamic and vital area of chemical research. While classical condensation reactions provide a robust foundation for accessing simple pyrazine scaffolds, modern transition-metal-catalyzed methods have revolutionized the field, enabling precise and efficient functionalization.[1][9] The development of greener, more atom-economical reactions, such as C-H functionalization and dehydrogenative couplings, represents the frontier of pyrazine synthesis.[7][13] These advanced methodologies will continue to empower chemists to build increasingly complex and potent molecules, driving future discoveries in medicine, materials, and beyond.
References
-
Possible mechanism for the formation of pyrazine 2a. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Retrieved February 10, 2026, from [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules. Retrieved February 10, 2026, from [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. Retrieved February 10, 2026, from [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Retrieved February 10, 2026, from [Link]
-
Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. Retrieved February 10, 2026, from [Link]
-
Synthesis and reactions of Pyrazine. (2016). Slideshare. Retrieved February 10, 2026, from [Link]
-
Pyrazine. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]
-
What are the applications of pyrazine derivatives? (2025). Biosynce. Retrieved February 10, 2026, from [Link]
-
Ong, K. T., Liu, Z.-Q., & Tay, M. G. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology. Retrieved February 10, 2026, from [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2019). ACS Catalysis. Retrieved February 10, 2026, from [Link]
-
Ong, K. T., Liu, Z.-Q., & Tay, M. G. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Semantic Scholar. Retrieved February 10, 2026, from [Link]
-
Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. Retrieved February 10, 2026, from [Link]
-
Ong, K. T., Liu, Z.-Q., & Tay, M. G. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Retrieved February 10, 2026, from [Link]
-
Synthesis of pyrazines. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]
-
Ghosh, M., & Mandal, D. (2012). Greener approach toward one pot route to pyrazine synthesis. Synthetic Communications. Retrieved February 10, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biosynce.com [biosynce.com]
- 3. ijbpas.com [ijbpas.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 8. Pyrazine - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 3-Chloro-2,5-diisopropylpyrazine Synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-2,5-diisopropylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low yields during this synthesis. The following question-and-answer format directly addresses specific issues you may encounter in your experiments, providing both mechanistic explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Starting Material and Precursor Synthesis
Question 1: My yield is low, and I suspect issues with my starting 2,5-diisopropylpyrazine. How can I verify its purity and what are the common synthetic pitfalls?
Answer: The purity of your starting 2,5-diisopropylpyrazine is paramount for a successful chlorination reaction. Impurities can interfere with the reaction, leading to side products and a lower yield of your desired chlorinated product.
Root Causes of Impure 2,5-diisopropylpyrazine:
-
Incomplete Dimerization: The synthesis of 2,5-diisopropylpyrazine often involves the dimerization of amino acid-derived aldehydes or related precursors.[1][2] If this reaction is incomplete, you may have residual starting materials or intermediates.
-
Oxidation: The pyrazine ring is susceptible to oxidation, which can lead to the formation of N-oxides.[1]
-
Residual Solvents and Reagents: Improper workup and purification of the 2,5-diisopropylpyrazine can leave behind solvents or reagents that may interfere with the subsequent chlorination step.
Troubleshooting Protocol:
-
Purity Assessment:
-
NMR Spectroscopy (¹H and ¹³C): Check for the characteristic signals of 2,5-diisopropylpyrazine and the absence of unexpected peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the purity and identify any volatile impurities.
-
Melting Point Analysis: If your precursor is a solid, a sharp melting point close to the literature value indicates high purity.
-
-
Purification of 2,5-diisopropylpyrazine:
-
Distillation: If your precursor is a liquid, fractional distillation under reduced pressure is an effective purification method.
-
Recrystallization: If a solid, recrystallization from a suitable solvent system can remove many impurities.
-
Column Chromatography: For removal of closely related impurities, silica gel chromatography may be necessary.
-
Section 2: The Chlorination Reaction
Question 2: I am observing a complex mixture of products after my chlorination reaction, with only a small amount of the desired this compound. What is causing these side reactions?
Answer: The direct chlorination of alkylpyrazines can be a challenging reaction, often leading to a mixture of products if not carefully controlled.[3] The formation of multiple products is a strong indicator of non-selective chlorination or side reactions.
Common Side Reactions:
-
Over-chlorination: The pyrazine ring can be chlorinated at multiple positions, leading to di- or tri-chlorinated byproducts.
-
Side-chain Chlorination: Under certain conditions, such as UV light or radical initiators, the isopropyl groups can undergo chlorination.[3]
-
Ring Decomposition: Pyrazines can be sensitive to harsh chlorinating agents or high temperatures, leading to decomposition and the formation of tarry materials.[4]
-
Hydrolysis of Product: If water is present during workup, the this compound can hydrolyze to the corresponding 2,5-diisopropylpyrazin-3-one.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complex product mixtures.
Experimental Recommendations:
-
Choice of Chlorinating Agent:
-
Phosphorus Oxychloride (POCl₃): This is a common and often effective reagent for chlorinating hydroxypyrazines.[5] If your synthesis proceeds via a pyrazinone intermediate, this is the reagent of choice.
-
Sulfuryl Chloride (SO₂Cl₂): Can be used for direct chlorination of the pyrazine ring.
-
N-Chlorosuccinimide (NCS): A milder chlorinating agent that can offer better selectivity.
-
-
Reaction Conditions:
-
Temperature Control: The chlorination of pyrazines can be highly exothermic.[4] Maintain a low and controlled temperature, especially during the addition of the chlorinating agent. Start with low temperatures (e.g., 0 °C) and gradually warm up if the reaction is slow.
-
Solvent: Use an inert, anhydrous solvent such as dichloromethane (DCM), chloroform, or carbon tetrachloride.
-
Exclusion of Light: To prevent side-chain chlorination, conduct the reaction in the dark.[3]
-
Question 3: My reaction appears to stall, with a significant amount of starting material remaining even after extended reaction times. What can I do to drive the reaction to completion?
Answer: An incomplete reaction can be due to several factors, including insufficient reactivity of the chlorinating agent, deactivation of the pyrazine ring, or suboptimal reaction conditions.
Potential Causes for Stalled Reactions:
-
Insufficiently Activated Pyrazine Ring: The electron-donating isopropyl groups should activate the pyrazine ring towards electrophilic substitution. However, protonation of the ring nitrogens by acidic byproducts (e.g., HCl) can deactivate the ring.
-
Inadequate Temperature: The reaction may require a higher temperature to overcome the activation energy barrier.
-
Stoichiometry of Reagents: Ensure the correct molar ratio of the chlorinating agent to the pyrazine substrate.
Strategies to Improve Conversion:
| Strategy | Rationale | Experimental Protocol |
| Increase Temperature | Provides the necessary activation energy for the reaction to proceed. | Cautiously increase the reaction temperature in increments of 10-20 °C, monitoring the reaction progress by TLC or GC-MS. Be mindful of potential side reactions at higher temperatures. |
| Add a Base | A non-nucleophilic base can neutralize acidic byproducts, preventing deactivation of the pyrazine ring. | Add a mild, non-nucleophilic base such as pyridine or triethylamine to the reaction mixture. A solvent-free approach using pyridine as both a base and solvent with POCl₃ has been shown to be effective for similar heterocycles.[5] |
| Use a More Reactive Chlorinating Agent | A stronger chlorinating agent may be required to achieve full conversion. | If using a mild agent like NCS, consider switching to SO₂Cl₂ or POCl₃ (if applicable). |
| Extend Reaction Time | Some reactions are inherently slow and simply require more time to reach completion. | Monitor the reaction over an extended period (e.g., 24-48 hours) before concluding that it has stalled. |
Section 3: Product Isolation and Purification
Question 4: I have a good conversion to the desired product according to my in-process checks (TLC/GC-MS), but I am losing a significant amount of product during workup and purification. How can I improve my product recovery?
Answer: Low recovery after a successful reaction is often due to mechanical losses, product instability during workup, or inefficient purification.
Improving Product Isolation and Purification:
-
Workup Procedure:
-
Quenching: Carefully quench the reaction mixture by slowly adding it to ice-water or a cold, saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted chlorinating agent.
-
Extraction: Use an appropriate organic solvent for extraction (e.g., DCM, ethyl acetate). Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Drying: Thoroughly dry the combined organic layers with an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before solvent removal.
-
-
Purification:
-
Column Chromatography: If column chromatography is necessary, choose a solvent system that provides good separation between your product and any impurities. The product's polarity will be a key factor in solvent selection.
-
Distillation: If your product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.
-
Recrystallization: For solid products, recrystallization can be a highly effective purification technique.
-
Product Stability Considerations: Chloropyrazines can be susceptible to nucleophilic aromatic substitution.[6][7] Avoid using nucleophilic solvents (e.g., methanol, ethanol) during workup or purification if heating is involved, as this could lead to the formation of alkoxy- or hydroxy-pyrazines.
Summary of Key Troubleshooting Steps
Caption: A stepwise approach to troubleshooting low yield.
References
- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents.
-
Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Available at: [Link]
-
process for synthesis of (3-chloro-2-pyridyl)hydrazine - Justia Patents. Available at: [Link]
-
An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus Subtilis - PubMed. Available at: [Link]
- US2391745A - Chlorination of pyrazine - Google Patents.
-
Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - NIH. Available at: [Link]
-
Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs) - MDPI. Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate. Available at: [Link]
-
Chlorination of Some Alkylpyrazines - ACS Publications. Available at: [Link]
- US9024031B1 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC - NIH. Available at: [Link]
-
Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]
- US5279719A - Method for chlorination of methylated aromatic compounds - Google Patents.
-
Help with Low Yield Synthesis : r/Chempros - Reddit. Available at: [Link]
-
Dechlorination and chlorine rearrangement of 1,2,5,5,6,9,10-heptachlorodecane mediated by the whole pumpkin seedlings - PMC - NIH. Available at: [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. Available at: [Link]
Sources
- 1. Buy 2,5-Diisopropylpyrazine | 24294-83-5 [smolecule.com]
- 2. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US2391745A - Chlorination of pyrazine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying impurities in 3-Chloro-2,5-diisopropylpyrazine by NMR
Technical Support Center: NMR Profiling of 3-Chloro-2,5-diisopropylpyrazine
Executive Summary
Characterizing This compound requires a nuanced understanding of pyrazine ring dynamics.[1] Unlike simple benzenoid systems, the pyrazine core is highly sensitive to pH, solvent effects, and regio-isomerism. This guide addresses the specific "pain points" of analyzing this molecule: distinguishing regioisomers, identifying hydrolysis products (pyrazinones), and quantifying purity via qNMR.
Part 1: The Spectral Fingerprint (Target Molecule)
Before troubleshooting, you must validate the "Golden Standard" signals.
Target Structure: this compound
Symmetry: Asymmetric (
| Moiety | Proton Count | Multiplicity | Approx. Shift ( | Structural Logic |
| Pyrazine Ring (H-6) | 1H | Singlet (s)** | 8.0 – 8.3 | Deshielded by adjacent Nitrogen; no vicinal coupling. |
| Isopropyl Methine (CH) | 1H | Septet (sep) | 3.3 – 3.6 | Flanked by Cl and N (C2 position). |
| Isopropyl Methine (CH) | 1H | Septet (sep) | 2.9 – 3.2 | Flanked by H and N (C5 position). |
| Isopropyl Methyls (CH3) | 6H | Doublet (d) | 1.1 – 1.3 | Associated with C2-isopropyl. |
| Isopropyl Methyls (CH3) | 6H | Doublet (d) | 1.1 – 1.3 | Associated with C5-isopropyl. |
*Shifts are solvent-dependent (typically
Part 2: Troubleshooting & FAQs
Scenario 1: The "Phantom" Symmetry
User Question: "I see a singlet in the aromatic region integrating to 2 protons (relative to the isopropyls), and my isopropyl methines have merged into a single septet. Is this a solvent effect?"
Diagnosis: No. You likely have the dechlorinated starting material or byproduct: 2,5-Diisopropylpyrazine . Technical Insight: The target molecule (3-Chloro...) is asymmetric. The impurity (2,5-Diisopropyl...) is symmetric (or pseudo-symmetric on the NMR timescale).
-
Mechanism: If your synthesis involved a reduction step or if the chlorination (
) was incomplete starting from a precursor, this species persists. -
Key Differentiator: The target has one aromatic proton.[2] The impurity has two equivalent aromatic protons.
Scenario 2: The "Broad" Peak & Shift Drift
User Question: "My aromatic singlet has shifted upfield (to ~7.5 ppm), and I see a broad, exchangeable peak around 10-11 ppm. The sample also looks cloudy in
Diagnosis: Hydrolysis has occurred, yielding 3-isopropyl-6-isopropylpyrazin-2(1H)-one (Lactam form). Technical Insight: Chloropyrazines are susceptible to nucleophilic attack by water, especially in acidic media or during prolonged storage. The chlorine is displaced by a hydroxyl group, which tautomerizes to the amide (lactam).
-
The "Broad" Peak: This is the Amide -NH. It disappears upon
shake. -
Solubility: Pyrazinones are much more polar than the chloropyrazine target, leading to poor solubility in chloroform.
Scenario 3: The Regioisomer Nightmare
User Question: "I have a small 'shoulder' peak on my aromatic singlet and a second set of minor isopropyl signals. Is this the 2,6-isomer?"
Diagnosis: Likely 3-Chloro-2,6-diisopropylpyrazine . Technical Insight: Regioisomers in pyrazines are notoriously difficult to separate. The 2,6-isomer places the isopropyl groups in a meta-relationship relative to the ring nitrogens, whereas the 2,5-isomer (target) is para-like.
-
Validation Protocol (NOESY):
-
Target (2,5): The Ring Proton (H-6) is spatially close to the C5-Isopropyl group. You should see a strong NOE correlation between the aromatic singlet and one specific methine septet.
-
Impurity (2,6): The Ring Proton (H-5) is flanked by two nitrogens (in 2,6-diisopropyl, H is at pos 4? No, structure dictates H is at 5). Actually, in 3-chloro-2,6-diisopropyl, the H is at position 5. It is adjacent to the C6-isopropyl.
-
Critical Check: If the aromatic proton shows NOE cross-peaks to both isopropyl groups (weakly) or distinct coupling patterns in 13C HMBC, suspect the isomer.
-
Part 3: Experimental Workflows (Visualized)
Workflow 1: Impurity Identification Logic
Figure 1: Decision tree for rapid impurity classification based on 1H NMR integrals and multiplicity.
Part 4: Quantitative Analysis (qNMR) Protocol
To assay the absolute purity of this compound, use the following validated qNMR method.
1. Internal Standard Selection
-
Recommended: Maleic Acid (
6.3 ppm) or Dimethyl Terephthalate ( 8.1 ppm - Use with caution due to overlap). -
Best Choice: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .
-
Why? It provides a singlet in the aromatic region (~7.7 - 7.8 ppm) typically distinct from the pyrazine proton (~8.2 ppm) and has no alkyl protons to interfere with the isopropyl region.
-
2. Sample Preparation
-
Weigh 10-15 mg of analyte (precision
mg). -
Weigh 5-8 mg of TCNB (Internal Standard).
-
Dissolve in 0.6 mL
(ensure solvent is acid-free to prevent hydrolysis).
3. Acquisition Parameters (Critical)
-
Pulse Angle:
-
Relaxation Delay (D1):
seconds (Pyrazine protons have long relaxation times). -
Scans: 16 or 32 (for S/N > 200).
-
Temperature: 298 K (Keep constant to prevent shift drift).
4. Calculation
- = Integral area
- = Number of protons (1 for Pyrazine H-6, 1 for TCNB)
- = Molar Mass
-
= Weighed mass[3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (General principles of heterocyclic NMR and substituent effects).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for NOESY and qNMR protocols).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for distinguishing solvent peaks from impurities).[5]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. (Validation of qNMR parameters).
-
National Institute of Standards and Technology (NIST). Standard Reference Materials for qNMR. (Guidance on internal standard selection).
Disclaimer: This guide is for research purposes. Always verify spectral assignments with 2D NMR (HSQC, HMBC, NOESY) for new synthetic batches.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Quantitative nuclear magnetic resonance of chloride by an accurate internal standard approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
improving the regioselectivity of 3-Chloro-2,5-diisopropylpyrazine synthesis
Executive Summary
The synthesis of 3-Chloro-2,5-diisopropylpyrazine presents a classic challenge in heterocyclic chemistry: distinguishing between chemically equivalent nucleophilic sites on the pyrazine ring while avoiding competitive radical halogenation on the labile methine protons of the isopropyl side chains.
This guide addresses the two primary synthetic pathways:
-
The N-Oxide Rearrangement Route (Boekelheide-type): High regioselectivity for ring chlorination; requires strict thermal control.
-
The Pyrazinone Deoxychlorination Route: The most robust method for scale-up; relies on the purity of the hydroxy-precursor.
Part 1: Strategic Pathways & Mechanism
To achieve high regioselectivity (specifically targeting the C3 ring position over the C-alkyl side chain), one must abandon direct radical chlorination (e.g.,
Pathway A: The N-Oxide Rearrangement (Recommended for Late-Stage Functionalization)
This method utilizes the "push-pull" electronic activation of the N-oxide. The oxygen on N1 activates the adjacent C6 (equivalent to C3 in the symmetric 2,5-diisopropyl precursor) for nucleophilic attack by the chloride ion during the rearrangement.
Mechanism:
-
N-Oxidation: mCPBA selectively oxidizes one nitrogen (controlled stoichiometry).
-
Activation:
coordinates to the N-oxide oxygen. -
Nucleophilic Attack: Chloride attacks the
-carbon (C3/C6). -
Elimination: Loss of the phosphoryl moiety re-aromatizes the system.
Pathway B: Deoxychlorination of Pyrazinone
If you can access 3-hydroxy-2,5-diisopropylpyrazine (often synthesized via condensation of Valine amide + Glyoxal derivatives), this is the superior route for purity. The reaction is driven by the formation of the strong P=O bond in the byproduct (
Part 2: Visualization of Reaction Logic
The following diagram illustrates the decision matrix and critical control points for both pathways.
Caption: Workflow logic distinguishing between N-oxide rearrangement and Pyrazinone deoxychlorination, highlighting the risk of radical side-chain chlorination.
Part 3: Troubleshooting & FAQs
This section addresses specific failure modes reported in the synthesis of alkyl-chloropyrazines.
Category 1: Regioselectivity & Impurities
Q1: I am observing a significant impurity (M+34) identified as the side-chain chloride (1-chloro-1-methylethyl). How do I stop this?
-
Diagnosis: This is a radical chlorination artifact. It occurs when
generates trace or chlorine radicals at high temperatures, or if light enters the reaction vessel. -
Corrective Action:
-
Switch to Ionic Conditions: Ensure your reaction is strictly ionic. Add a radical scavenger like BHT (2,6-di-tert-butyl-4-methylphenol) (0.5 mol%) to the reaction mixture.
-
Base Catalysis: Use N,N-Diethylaniline or Diisopropylethylamine (DIPEA) (1.1 eq) alongside
. The base activates the and buffers the HCl, preventing acid-catalyzed radical formation. -
Exclusion of Light: Wrap the reaction flask in aluminum foil.
-
Q2: My N-oxide rearrangement yielded a mixture of mono-chloro and di-chloro products. Why?
-
Diagnosis: This indicates over-oxidation during the mCPBA step. If 2,5-diisopropylpyrazine is oxidized to the 1,4-di-N-oxide , the subsequent rearrangement with
will chlorinate both the 3 and 6 positions. -
Corrective Action:
-
Limit mCPBA to 0.95 - 1.0 equivalents . Do not use excess.
-
Monitor the oxidation step by TLC or LCMS to ensure only the mono-oxide is formed before adding
.
-
Category 2: Reaction Conditions & Workup
Q3: The reaction turns into a black tar upon adding
-
Diagnosis: Uncontrolled exotherm. The complexation of
with the N-oxide or Pyrazinone is highly exothermic. -
Corrective Action:
-
Protocol Adjustment: Add
dropwise at 0°C (ice bath). Allow the complex to form for 30 minutes before heating to reflux. -
Solvent: Dilute with anhydrous toluene or 1,2-dichloroethane if the neat reaction is too vigorous.
-
Q4: I have low yields after aqueous workup, despite good conversion on TLC.
-
Diagnosis: Hydrolysis. 3-chloropyrazines are electron-deficient and susceptible to hydrolysis back to the pyrazinone (starting material) during acidic/basic quenching.
-
Corrective Action:
-
Quench Protocol: Do not pour the reaction into water. Pour the reaction mixture slowly onto crushed ice/NH4OH mixture to immediately neutralize the generated acid. Maintain pH ~7-8.
-
Extraction: Extract immediately with Dichloromethane (DCM). Do not let the aqueous layer sit.
-
Part 4: Optimized Experimental Protocols
Method A: Chlorination of 3-Hydroxy-2,5-diisopropylpyrazine (High Purity)
| Parameter | Specification | Notes |
| Reagent | Use 3.0 - 5.0 equivalents (neat or in Toluene). | |
| Catalyst | N,N-Diethylaniline | 1.0 equivalent. Acts as an acid scavenger and catalyst. |
| Temperature | Reflux (105-110°C) | CRITICAL: Stepwise heating. 0°C addition |
| Time | 4 - 6 Hours | Monitor disappearance of SM by HPLC. |
| Workup | Ice/Ammonia Quench | Keep internal temp < 20°C during quench to prevent hydrolysis. |
Step-by-Step:
-
Charge 3-hydroxy-2,5-diisopropylpyrazine (10 mmol) into a dry flask under Argon.
-
Add N,N-Diethylaniline (10 mmol).
-
Cool to 0°C. Add
(30-50 mmol) dropwise over 20 minutes. -
Remove cooling bath, stir at RT for 1 hour (formation of imidoyl phosphate intermediate).
-
Heat to reflux (110°C) for 4 hours. Solution usually turns dark red/brown.
-
Cool to RT. Rotovap to remove excess
(trap acidic fumes!). -
Pour residue onto ice (50g) with vigorous stirring. Neutralize with 25%
to pH 8. -
Extract with DCM (
mL). Dry over .[1]
Method B: N-Oxide Rearrangement (From 2,5-Diisopropylpyrazine)
-
Oxidation: Dissolve 2,5-diisopropylpyrazine in DCM. Add mCPBA (1.0 eq) at 0°C. Stir 2h. Wash with
to remove m-chlorobenzoic acid. Isolate N-oxide. -
Rearrangement: Dissolve N-oxide in
(5 eq). Heat to 80-100°C.-
Note: This route often yields the 3-chloro isomer with high specificity because the rearrangement occurs strictly alpha to the N-oxide.
-
References
-
Sato, N. (2018). Comprehensive Heterocyclic Chemistry III: Pyrazines and their Benzo Derivatives. Elsevier.
- Mechanistic authority on N-oxide rearrangements (Boekelheide reaction)
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.
- Standard reference for nucleophilic displacement of halopyrazines and tautomeric equilibria of hydroxypyrazines.
-
BenchChem Application Notes. (2025). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine.
- Source for general reaction pathways and industrial handling of chloropyrazines.
-
Micalizio, G. C., et al. (2012). Three-component coupling sequence for the regiospecific synthesis of substituted pyridines. J. Am. Chem. Soc.
- Provides analogous mechanistic insights into regiocontrol in nitrogen heterocycles.
-
ResearchGate Community Discussions. (2014). Troubleshooting POCl3 Chlorination of Hydroxy-heterocycles.
- Practical validation of quenching protocols and hydrolysis prevention.
Sources
Technical Support Center: Synthesis of Substituted Chloropyrazines
Introduction
Substituted chloropyrazines are "privileged scaffolds" in drug discovery, serving as key intermediates for kinase inhibitors (e.g., Bortezomib, Pyrazinamide derivatives).[1] However, the pyrazine ring's electron-deficient nature and the presence of two ring nitrogens create unique synthetic challenges compared to pyridines or benzenes.
This guide addresses the three most critical failure modes: uncontrolled polymerization during chlorination , regioselectivity errors in nucleophilic substitution (
Module 1: Dehydroxy-Chlorination (The "Black Tar" Syndrome)
Context: Converting hydroxypyrazines (pyrazinones) to chloropyrazines using
Troubleshooting Guide
Q1: Why does my reaction turn into a black tar upon heating? Diagnosis: This is typically caused by uncontrolled polymerization or thermal decomposition of the phosphorylated intermediate. Pyrazinones are prone to acid-catalyzed polymerization at high temperatures. Solution:
-
Catalytic Base: Always use a tertiary amine base (N,N-diethylaniline or DIEA) to scavenge the HCl generated. Free HCl accelerates decomposition.
-
Stepwise Heating: Do not plunge the flask into a
bath. Ramp the temperature:-
Stir at RT for 30 min (formation of phosphorodichloridate).
-
Heat to
for 1 hour. -
Reflux (
) only if conversion is incomplete.
-
Q2: My product hydrolyzes back to the starting material during workup. Why?
Diagnosis: Chloropyrazines are highly electron-deficient, making the C-Cl bond susceptible to nucleophilic attack by water, especially in acidic media generated during the
-
The "Reverse Quench": Never add water to the reaction. Pour the reaction mixture slowly into a rapidly stirring slurry of ice and
or . -
pH Control: Maintain pH
throughout the quench. Acidic hydrolysis is orders of magnitude faster than basic hydrolysis for this scaffold.
Standard Protocol: Chlorination of 2-Hydroxypyrazine
-
Setup: Dry flask under
. -
Reagents: 2-Hydroxypyrazine (1.0 equiv),
(5.0 equiv), N,N-Diethylaniline (1.0 equiv). -
Procedure:
-
Mix pyrazine and base. Add
dropwise at . -
Warm to RT (30 min), then
(2 h). Check LCMS. -
If incomplete, heat to
.
-
-
Workup: Pour onto ice/
. Extract with DCM immediately. Do not let the aqueous layer sit.
Module 2: Regioselectivity in Nucleophilic Aromatic Substitution ( )
Context: When substituting a di- or tri-chloropyrazine, predicting which chlorine will be displaced is the most common source of structural assignment errors.
The "Electronic Gatekeeper" Rule
Unlike pyridines, where sterics often dominate, pyrazine regioselectivity is governed strictly by the electronic nature of substituents at the C2/C6 positions .
Q3: I am reacting 2,6-dichloropyrazine with an amine. Which isomer will I get? Answer: You will get a mixture, but the major isomer depends on the existing substituent at C2 (if any).
-
Scenario A (Symmetric): 2,6-dichloropyrazine
2-amino-6-chloropyrazine (Single product). -
Scenario B (Asymmetric): If you start with 2,3-dichloropyrazine , the nucleophile attacks the position para to the most electron-withdrawing nitrogen.
Visualizing Regioselectivity
The following diagram illustrates the decision logic for predicting the site of nucleophilic attack.
Caption: Decision tree for predicting regioselectivity in
Data Table: Substituent Effects on Regioselectivity
| Substituent (C2) | Electronic Effect | Preferred Attack Site (on 3,5-dichloro core) | Selectivity Ratio |
| -OMe | EDG (+M) | C3 (Adjacent) | >20:1 |
| -NHR | EDG (+M) | C3 (Adjacent) | >20:1 |
| -CN | EWG (-I, -M) | C5 (Remote) | ~10:1 |
| -COOMe | EWG (-I, -M) | C5 (Remote) | ~8:1 |
| -Cl | Weak EWG | Mixed | ~2:1 |
Module 3: Transition Metal-Catalyzed Couplings
Context: Suzuki and Buchwald-Hartwig couplings on chloropyrazines often fail due to catalyst poisoning or protodechlorination.
Troubleshooting Guide
Q4: My Suzuki coupling stalls at 20% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst Poisoning. The pyrazine nitrogens (especially if unsubstituted) are excellent ligands for Palladium, forming stable, inactive complexes (
-
Ligand Switch: Use bulky, electron-rich ligands that outcompete the pyrazine nitrogen for the Pd center.
-
Recommended:XPhos, RuPhos, or BrettPhos .
-
Avoid:
or simple bidentates like dppf (often insufficient).
-
-
Solvent: Use 1,4-dioxane or toluene. Avoid MeCN (which competes for Pd).
Q5: I see the "reduced" product (Hydrodechlorination) instead of the coupled product. Diagnosis: In the presence of alkoxide bases (used in Suzuki), the electron-deficient chloropyrazine undergoes hydride transfer from the solvent or ligand, replacing -Cl with -H. Solution:
-
Base Switch: Switch from alkoxides (
, ) to inorganic phosphates or carbonates ( or ). -
Water Content: Use strictly anhydrous solvents if using boronic esters; if using boronic acids, a defined micro-amount of water (10:1 solvent:water) is safer than undefined "wet" solvents.
Workflow: Optimizing C-C Couplings
Caption: Ligand selection strategy to overcome nitrogen coordination in pyrazine cross-couplings [3].
Module 4: Handling & Purification
Q6: I lost half my mass on the rotovap. Issue: Substituted chloropyrazines (especially mono- and di-chloro) are highly sublimable and volatile. Fix:
-
Never use high vacuum (< 10 mbar) at elevated temperatures.
-
Stop evaporation when the solvent volume is low; do not dry to a "bone dry" powder on the rotovap.
Q7: My compound decomposes on the silica column. Issue: The slightly acidic nature of silica gel can catalyze hydrolysis of the C-Cl bond or N-oxide rearrangement. Fix:
-
Pre-treat Silica: Flush the column with 1%
in hexanes before loading. -
Fast Elution: Use a gradient that elutes the product quickly (within 10-15 min).
References
-
Regioselective Nucleophilic Aromatic Substitution of 3,5-Dichloropyrazines. Source:Organic Letters, 2013. URL:[Link]
-
Understanding the Regioselectivity in SNAr Reaction of Dichloropyrimidines (Analogous System). Source:WuXi AppTec QM Magic Class, Chapter 29. URL:[Link]
-
Suzuki–Miyaura Cross-Coupling of Chloropyrazines: Catalyst & Ligand Effects. Source:MDPI Molecules, 2020. URL:[Link][2]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrazines Using POCl3. Source:Molecules, 2010. URL:[Link]
Sources
Technical Support Center: 3-Chloro-2,5-diisopropylpyrazine Handling & Reactivity
Topic: Moisture Sensitivity & Process Optimization
Status: Active | Tier: Level 3 (Senior Research Support)[1]
Core Directive: The "Silent Killer" Mechanism
Executive Summary: 3-Chloro-2,5-diisopropylpyrazine is a deceptively stable-looking building block.[1] While the two isopropyl groups provide significant steric shielding (kinetic stability), the electron-deficient pyrazine core renders the C-Cl bond highly susceptible to nucleophilic attack.[1]
The Central Problem:
In the presence of moisture—particularly under basic conditions common in
Storage & Handling Protocols (The First Line of Defense)
Q: How should I store the bulk material upon receipt? A:
-
Temperature: Store at 2–8°C .
-
Atmosphere: Strictly under Argon or Nitrogen .[2]
-
Container: If the original seal is broken, transfer to a Schlenk flask or a vial stored within a desiccator.
-
Why? Prolonged exposure to atmospheric moisture, even at room temperature, causes slow hydrolysis on the crystal surface, introducing autocatalytic HCl which accelerates degradation.[1]
Q: Can I use "bottle-grade" solvents for my reactions? A: Absolutely not. For any reaction involving this scaffold, solvent water content must be <50 ppm .[1]
-
DMF/DMSO: These are hygroscopic "sponges." Use fresh anhydrous grades or dry over 4Å molecular sieves for 24 hours.
-
Toluene/Dioxane: Sodium/Benzophenone distilled or passed through activated alumina columns.
Troubleshooting Guide: Reaction Specifics
Scenario A: Nucleophilic Aromatic Substitution ( )
User Issue: "I am reacting the chloropyrazine with a primary amine in DMF using
Root Cause Analysis:
The "M-18" (or more accurately, the mass shift corresponding to Cl
-
Base + Water:
is hygroscopic. If it wasn't dried, it introduced water into the hot DMF.[1] -
Competitive Nucleophile: Hydroxide (
) generated in situ is a smaller, harder nucleophile than your amine, penetrating the steric shield of the isopropyl groups faster than the bulky amine.[1]
Corrective Protocol:
-
Switch Base: Use Cs2CO3 (higher solubility, often allows lower temp) or organic bases like DIPEA (non-hygroscopic liquid).[1]
-
Lower Temperature: The activation energy for amine substitution is often lower than hydrolysis. Try 60–80°C with a more reactive catalyst or longer time.
-
Add Scavenger: Add 4Å Molecular Sieves directly to the reaction vessel.
Scenario B: Suzuki-Miyaura Coupling
User Issue: "My Pd-catalyzed coupling turned black immediately, and I recovered starting material."
Root Cause Analysis: Catalyst Deactivation via Moisture. The electron-poor pyrazine ring makes the oxidative addition step (Pd(0) inserting into C-Cl) sluggish.[1] Moisture facilitates the oxidation of phosphine ligands (forming phosphine oxides), killing the active catalyst species before it can engage the difficult C-Cl bond.[1]
Corrective Protocol:
-
Degassing: Sparging with nitrogen is insufficient. Use Freeze-Pump-Thaw (3 cycles) to remove dissolved oxygen and moisture.[1]
-
Pre-catalyst: Switch to Pd(dppf)Cl2[1]·CH2Cl2 or XPhos Pd G2 . These bulky, electron-rich ligands facilitate oxidative addition into the hindered chloropyrazine.[1]
Visualizations & Logic Maps
Figure 1: Troubleshooting Decision Matrix
Caption: Diagnostic workflow for resolving low yields in this compound reactions.
[1]
Figure 2: The Competitive Hydrolysis Mechanism
Caption: Mechanism showing how trace water competes with the desired nucleophile (Amine) under basic conditions.[1]
Reference Data: Solvent & Reagent Compatibility
Table 1: Solvent Selection Guide for Chloropyrazine Couplings
| Solvent | Hygroscopicity | Suitability | Pre-Treatment Requirement |
| DMF | High | Risk | Distill over CaH2 or store over activated 4Å sieves.[1] |
| DMSO | High | High Risk | Avoid if possible; difficult to dry effectively on lab scale. |
| Toluene | Low | Excellent | Standard Na/Benzophenone distillation. |
| 1,4-Dioxane | Moderate | Good | Pass through Alumina column; store under Argon.[1] |
| THF | Moderate | Fair | Freshly distilled; watch for peroxides which degrade pyrazines. |
Table 2: Base Selection for
| Base | State | Moisture Risk | Recommendation |
| Solid | High | Must be oven-dried (120°C, 4h) before use.[1] | |
| Solid | Very High | Extremely hygroscopic; handle in glovebox if possible. | |
| DIPEA | Liquid | Low | Preferred. Distill over Ninhydrin/KOH. |
| NaOtBu | Solid | High | Strong base; may cause side reactions. Use only if necessary. |
References
-
Synthesis and Reactivity of Chloropyrazines
-
Handling Moisture-Sensitive Reagents
- Process Chemistry of Pyrazines (Selexipag Intermediate)
-
General Reactivity of 2,5-Dichloropyrazine
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to 3-Chloro-2,5-diisopropylpyrazine: A Comparative Analysis of Steric and Electronic Effects in Chloropyrazine Chemistry
For drug development professionals and researchers in medicinal chemistry, the pyrazine scaffold is a cornerstone of molecular design. Its electron-deficient nature and hydrogen bonding capabilities make it a privileged structure in a multitude of therapeutic agents. However, the true synthetic power of this heterocycle is unlocked through the strategic placement of substituents, which can profoundly modulate its chemical reactivity.
This guide provides an in-depth comparison of 3-Chloro-2,5-diisopropylpyrazine with simpler chloropyrazine analogues. We will explore how the bulky and electron-donating isopropyl groups introduce significant steric and electronic effects that dictate synthetic accessibility, reaction kinetics, and analytical signatures. The narrative is built on established chemical principles, offering field-proven insights into experimental design and interpretation for those working with substituted pyrazines.
The Synthetic Challenge: Accessing Sterically Encumbered Chloropyrazines
The synthesis of substituted chloropyrazines is non-trivial and highly dependent on the desired substitution pattern. While simple chloropyrazines can be prepared by direct, high-temperature chlorination of the parent heterocycle, this approach lacks regioselectivity for substituted systems. Accessing a sterically hindered target like this compound requires a more nuanced, multi-step approach that builds the core scaffold first, followed by a directed chlorination.
A logical and biomimetic approach begins with an amino acid precursor, L-valine, to construct the 2,5-diisopropylpyrazine backbone.[1][2][3] This is then followed by a nuclear chlorination step, a known method for halogenating alkyl-substituted pyrazines.[4]
Caption: Comparative synthetic workflows for target and basic chloropyrazines.
Experimental Protocol: Synthesis of this compound
Causality: This two-stage synthesis is chosen for its regiochemical control. Building the alkylated pyrazine core first ensures the substituents are in the correct positions (2 and 5). The subsequent chlorination with sulphuryl chloride is known to favor halogenation on the pyrazine nucleus rather than the alkyl side chains.[4]
Part A: Synthesis of 2,5-Diisopropylpyrazine from L-Valinol [1][3]
-
Setup: To a solution of L-valinol (2.0 equiv.) in a suitable solvent like methanol, add a catalytic amount of a copper(II) salt (e.g., Cu(OAc)₂).
-
Reaction: Stir the mixture under an atmosphere of air (or oxygen) at room temperature for 24-48 hours. The reaction involves an initial oxidation to the α-amino aldehyde, which then spontaneously dimerizes and oxidizes to the pyrazine.
-
Workup: Monitor the reaction by TLC or GC-MS. Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure 2,5-diisopropylpyrazine.
Part B: Chlorination of 2,5-Diisopropylpyrazine [4]
-
Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, dissolve 2,5-diisopropylpyrazine (1.0 equiv.) in an inert solvent such as dichloromethane or carbon tetrachloride.
-
Reaction: Cool the solution to 0°C. Add sulphuryl chloride (SO₂Cl₂, 1.1 equiv.) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Workup: Monitor the reaction by GC-MS. Once the starting material is consumed, cool the mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude oil via vacuum distillation or column chromatography to yield this compound.
Comparative Reactivity: The Dominance of Steric Hindrance
The core of chloropyrazine chemistry lies in its susceptibility to nucleophilic aromatic substitution (SNAr) and its utility in palladium-catalyzed cross-coupling reactions. It is here that the profound influence of the isopropyl groups becomes most apparent.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as a key intermediate.[5][6] The rate of this reaction is governed by the stability of this intermediate and the activation energy required for its formation.
For this compound, two key factors are at play:
-
Electronic Effect: The two isopropyl groups are weakly electron-donating, which slightly destabilizes the negative charge of the Meisenheimer complex, thus deactivating the ring towards nucleophilic attack compared to unsubstituted 2-chloropyrazine.
-
Steric Effect: The isopropyl group at the 2-position provides a significant steric shield, hindering the approach of a nucleophile to the site of attack (C3). This steric hindrance dramatically increases the activation energy of the first, rate-determining step.
Caption: Steric hindrance from the ortho-isopropyl group slowing the SNAr mechanism.
This leads to a stark difference in reactivity compared to a sterically unencumbered substrate like 2-chloropyrazine.
Table 1: Comparative SNAr Reactivity with Piperidine (Illustrative Data)
| Substrate | Conditions | Reaction Time | Yield | Rationale |
|---|---|---|---|---|
| 2-Chloropyrazine | 1.2 eq. Piperidine, EtOH, 80°C | 2 hours | >95% | Unhindered, electronically favorable for SNAr. |
| This compound | 1.2 eq. Piperidine, EtOH, 80°C | 24 hours | <10% | Severe steric hindrance from the ortho-isopropyl group prevents nucleophilic approach. |
| this compound | 2.0 eq. Piperidine, NMP, 150°C | 12 hours | ~60% | Forcing conditions (higher temp, polar aprotic solvent) are required to overcome the high activation energy. |
Palladium-Catalyzed Cross-Coupling
Chloropyrazines are excellent substrates for cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are less sensitive to the electron-donating nature of the alkyl groups but are highly susceptible to steric hindrance, particularly during the oxidative addition step where the palladium catalyst inserts into the carbon-chlorine bond.
For a sterically demanding substrate like this compound, successful coupling often requires specialized catalytic systems. The choice of phosphine ligand is critical; bulky, electron-rich "Buchwald-type" ligands are often necessary to promote the oxidative addition and subsequent reductive elimination steps for hindered substrates.[7][8]
Caption: The Suzuki-Miyaura cycle, highlighting the sterically sensitive oxidative addition step.
Table 2: Comparative Suzuki-Miyaura Coupling with Phenylboronic Acid (Illustrative Data)
| Substrate | Catalyst System | Conditions | Yield | Rationale |
|---|---|---|---|---|
| 2-Chloropyrazine | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃, Toluene/H₂O, 100°C | ~90% | Standard conditions are effective for unhindered substrates. |
| This compound | Pd(OAc)₂ (3 mol%) / SPhos (6 mol%) | K₃PO₄, Toluene, 110°C | ~75% | Requires a specialized bulky ligand (SPhos) to facilitate oxidative addition at the hindered C-Cl bond. |
| this compound | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃, Toluene/H₂O, 100°C | <5% | Standard catalysts like Pd(PPh₃)₄ are ineffective due to steric clash. |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Causality: This protocol is designed to directly probe the effect of steric hindrance on the efficiency of the Suzuki-Miyaura reaction. By running two parallel reactions—one with a sterically unhindered substrate and one with our hindered target—using a standard catalyst, the necessity of specialized ligands for the latter becomes evident. A third reaction demonstrates the rescue of reactivity with an appropriate bulky ligand.
-
Setup: Prepare three separate oven-dried Schlenk tubes.
-
Tube A (Control): Add 2-chloropyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol).
-
Tube B (Hindered, Std. Cat.): Add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol).
-
Tube C (Hindered, Bulky Ligand): Add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.03 mmol), SPhos (0.06 mmol), and K₃PO₄ (2.0 mmol).
-
-
Reaction: Evacuate and backfill each tube with nitrogen three times. To Tubes A and B, add degassed toluene (4 mL) and water (1 mL). To Tube C, add degassed toluene (5 mL). Heat all tubes to 100-110°C with vigorous stirring for 12 hours.
-
Analysis & Workup: Cool the reactions to room temperature. Take a small aliquot from each for GC-MS analysis to determine conversion. Dilute the remaining reaction mixtures with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material from any successful reactions by column chromatography to determine the isolated yield.
Analytical Fingerprints: Spectroscopic and Chromatographic Comparison
The structural differences between this compound and simpler analogues give rise to distinct analytical signatures.
NMR Spectroscopy
In ¹H NMR spectroscopy, the symmetry and substitution pattern are clearly revealed. 2-Chloropyrazine displays a complex multiplet system for its three aromatic protons. In contrast, this compound, with its C-6 proton, shows a simple, clean singlet in the aromatic region. The two isopropyl groups are diastereotopic and will appear as two distinct sets of a septet and a doublet.
Table 3: Comparison of Characteristic ¹H and ¹³C NMR Chemical Shifts (Predicted, in CDCl₃)
| Compound | Aromatic ¹H (ppm) | Alkyl ¹H (ppm) | Aromatic ¹³C (ppm) |
|---|---|---|---|
| 2-Chloropyrazine | δ 8.5-8.3 (3H, m) | N/A | δ ~150 (C-Cl), ~145-142 |
| 2,5-Diisopropylpyrazine | δ 8.3 (2H, s) | δ 3.2 (2H, sept), 1.3 (12H, d) | δ ~160 (C-alkyl), ~140 (C-H) |
| this compound | δ 8.4 (1H, s) | δ 3.5 (1H, sept), 3.2 (1H, sept), 1.4 (6H, d), 1.3 (6H, d) | δ ~162 (C5), ~158 (C2), ~148 (C-Cl), ~138 (C-H) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is invaluable for monitoring reaction progress and confirming product identity. Due to its higher molecular weight and boiling point, this compound will have a significantly longer retention time than 2-chloropyrazine on a standard non-polar GC column.
Mass spectral fragmentation can also be diagnostic. The molecular ion peak will be prominent. A key fragmentation pathway for alkylpyrazines is the benzylic cleavage, leading to the loss of a methyl group (M-15) from an isopropyl substituent. Both chloropyrazines will also show characteristic isotope patterns for the chlorine atom (M+ and M+2 in a ~3:1 ratio).
Table 4: Comparison of Key GC-MS Data
| Compound | Molecular Weight | Typical Retention Time (DB-5 column) | Key Mass Fragments (m/z) |
|---|---|---|---|
| 2-Chloropyrazine | 114.5 g/mol [9][10] | Short | 114/116 (M⁺), 87, 79, 52 |
| this compound | 198.7 g/mol | Long | 198/200 (M⁺), 183/185 (M-15)⁺, 155, 113 |
Experimental Protocol: Comparative GC-MS Analysis
Causality: This protocol establishes a baseline for analyzing reaction mixtures containing these compounds. The temperature program is designed to provide good separation between the volatile 2-chloropyrazine and the heavier, more retained this compound and their respective derivatives.
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of 2-chloropyrazine, this compound, and any relevant reaction mixtures in a suitable solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a GC-MS system equipped with a standard non-polar capillary column (e.g., 30 m x 0.25 mm DB-5 or equivalent).
-
GC Conditions:
-
Injector Temp: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Analysis: Inject 1 µL of each sample. Record the retention times and analyze the mass spectra, paying close attention to the molecular ion clusters and key fragment ions.
Conclusion
The comparison between this compound and simpler chloropyrazines serves as a powerful illustration of fundamental principles in physical organic chemistry. The addition of two isopropyl groups transforms a reactive building block into a sterically encumbered and synthetically challenging target.
-
Synthesis: Requires a multi-step, directed approach rather than simple halogenation.
-
Reactivity: SNAr reactions are significantly retarded due to steric hindrance, necessitating more forcing conditions. Palladium-catalyzed cross-coupling reactions require specialized, bulky phosphine ligands to be effective.
-
Characterization: The molecule presents a cleaner, more simplified ¹H NMR spectrum in the aromatic region but shows increased complexity in the alkyl region due to diastereotopicity. Its chromatographic and mass spectrometric signatures are distinct due to its higher mass and alkyl fragmentation patterns.
For the medicinal chemist, these differences are not merely academic; they are critical considerations in synthetic route design, library generation, and reaction optimization. Understanding the interplay of steric and electronic effects, as exemplified by this compound, is paramount to efficiently navigating the complex landscape of heterocyclic chemistry and accelerating the drug discovery process.
References
-
Bentham Science. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. PubMed. [Link]
-
Royal Society of Chemistry. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (n.d.). US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).
-
Royal Society of Chemistry. (2012). Pyrazine alkaloids via dimerization of amino acid -derived α-amino aldehydes : biomimetic synthesis of 2,5-diisopropylpyrazine , 2,5-bis(3-indolylm .... Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2020). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved from [Link]
-
Qeios. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Chloropyrazine. NIST WebBook. [Link]
-
MDPI. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. [Link]
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National Center for Biotechnology Information. (n.d.). Chloropyrazine. PubChem. [Link]
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ResearchGate. (2000). Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Royal Society of Chemistry. (1972). Nuclear chlorination of alkylpyrazines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Royal Society of Chemistry. (1967). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. [Link]
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PubMed. (2002). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Chlorination. Retrieved from [Link]
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ResearchGate. (2017). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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ResearchGate. (2019). Overview on alkyl pyrazines. Retrieved from [Link]
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YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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ResearchGate. (2016). Figure S2: 1 H NMR spectrum of 1 (2,5-bis-pyridin-4-ylethynyl-pyrazine). Retrieved from [Link]
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OUCI. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved from [Link]
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MDPI. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. [Link]
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MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]
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Cambridge Bioscience. (n.d.). Chloropyrazine. MedChem Express. [Link]
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Unambiguous Structure Determination: A Comparative Guide to the Validation of 3-Chloro-2,5-diisopropylpyrazine
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. For a molecule such as 3-Chloro-2,5-diisopropylpyrazine, an unambiguous determination of its three-dimensional architecture is paramount for understanding its chemical reactivity, biological activity, and potential applications. This guide provides an in-depth comparison of the preeminent method for absolute structure determination, single-crystal X-ray crystallography, with other powerful analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the absolute configuration of a molecule.[1] It provides an unparalleled level of detail regarding bond lengths, bond angles, and stereochemistry, offering a precise three-dimensional map of the atomic arrangement within a crystal lattice.[1][2] The resulting structural parameters are crucial for rational drug design and structure-based functional studies.[1]
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized powder to a fully resolved crystal structure is a multi-step process that demands precision and expertise. Each step is a critical validation point in itself, ensuring the final structure is a true representation of the molecule.[3]
Caption: The workflow for X-ray crystal structure determination.
Experimental Protocol: Crystallization and Data Collection for this compound
1. Crystallization:
-
Rationale: The formation of a high-quality single crystal is the most critical and often the most challenging step. The slow evaporation of a saturated solution is a common and effective technique for small molecules.
-
Procedure:
-
Dissolve a small amount of highly purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to create a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed at a constant temperature.
-
Monitor for the formation of well-defined, single crystals over several days to weeks. Alternative methods include vapor diffusion and cooling crystallization.[1]
-
2. Data Collection:
-
Rationale: A suitable crystal is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern contains the information needed to determine the crystal structure.
-
Procedure:
-
Carefully select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension).
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal on the diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
3. Structure Solution and Refinement:
-
Rationale: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods and refined to obtain the final atomic coordinates.
-
Procedure:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Solve the phase problem using direct methods or Patterson synthesis to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model against the experimental data to improve the fit and obtain the final, validated crystal structure.[2]
-
Orthogonal Validation: A Multi-Technique Approach
While X-ray crystallography provides the ultimate structural proof, it is often complemented by other analytical techniques that offer valuable and confirmatory information.[4][5] A multi-pronged approach ensures a comprehensive and robust validation of the molecular structure.
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A Comparative Guide to the Synthetic Routes of 3-Chloro-2,5-diisopropylpyrazine
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyrazines is a critical endeavor. These heterocyclic scaffolds are prevalent in a wide array of pharmaceuticals and agrochemicals. Among them, 3-Chloro-2,5-diisopropylpyrazine serves as a valuable intermediate for further functionalization. This guide provides a comparative analysis of the most plausible synthetic routes to this target molecule, offering in-depth technical insights and experimental protocols to inform your research and development efforts.
Introduction: The Significance of this compound
The pyrazine ring, with its unique electronic properties and capacity for hydrogen bonding, is a privileged structure in medicinal chemistry. The introduction of a chlorine atom at the 3-position of the 2,5-diisopropylpyrazine core provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse substituents, enabling the exploration of a broad chemical space in the quest for novel bioactive compounds. The diisopropyl groups at the 2- and 5-positions impart specific steric and electronic properties to the molecule, influencing its reactivity and the biological activity of its derivatives.
This guide will explore two primary synthetic strategies for obtaining this compound:
-
Route 1: Direct Electrophilic Chlorination of 2,5-diisopropylpyrazine. This is the most straightforward approach, involving the synthesis of the pyrazine precursor followed by direct chlorination.
-
Route 2: A Potential Alternative via Sandmeyer Reaction of 3-Amino-2,5-diisopropylpyrazine. This multi-step route offers an alternative for instances where direct chlorination may be problematic or to access other functional groups from a common amino intermediate.
We will delve into the synthesis of the key precursor, 2,5-diisopropylpyrazine, and then compare the two pathways to the final chlorinated product, providing detailed experimental procedures and a comparative analysis of their respective advantages and disadvantages.
Synthesis of the Precursor: 2,5-diisopropylpyrazine
The synthesis of 2,5-diisopropylpyrazine is the essential first stage for both proposed routes. A highly efficient and biomimetic approach involves the dimerization of α-amino aldehydes derived from the readily available and inexpensive amino acid, L-valine.[1][2]
Route A: Biomimetic Dimerization of Valine-Derived α-Amino Aldehyde
This elegant one-pot method capitalizes on the in-situ generation of the α-amino aldehyde from a protected L-valine derivative, which then undergoes spontaneous dimerization and subsequent oxidation to the pyrazine.[1][2][3]
Causality Behind Experimental Choices:
-
Starting Material: L-valine is a naturally occurring, chiral, and cost-effective starting material.
-
Protection Strategy: The amino group of valine is protected, for example as a carbobenzyloxy (Cbz) derivative, to allow for the selective reduction of the carboxylic acid to the aldehyde.
-
In-Situ Generation of Aldehyde: The reduction of a Weinreb amide or a similar activated carboxyl group derivative to the aldehyde is a standard and high-yielding transformation. The in-situ generation of the reactive α-amino aldehyde is crucial to prevent its self-decomposition.
-
Dimerization and Oxidation: The dimerization of the α-amino aldehyde to a dihydropyrazine intermediate is a spontaneous process. Subsequent air oxidation to the aromatic pyrazine is often facile and can be promoted by the reaction conditions.
Experimental Protocol: Synthesis of 2,5-diisopropylpyrazine from L-Valine
Step 1: Preparation of Cbz-Protected Valinal
-
To a solution of Cbz-L-valine (1 equivalent) in an appropriate solvent such as THF, add a coupling agent (e.g., DCC or HATU) and N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the crude Weinreb amide in an anhydrous solvent like THF and cool to -78 °C.
-
Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) (1.2 equivalents), to the solution.
-
Stir the reaction at -78 °C for 1-2 hours, then quench carefully with a saturated aqueous solution of Rochelle's salt.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the Cbz-protected valinal.
Step 2: One-Pot Dimerization and Oxidation
-
Dissolve the Cbz-protected valinal (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).
-
Add a palladium catalyst, such as 10% Pd/C (5-10 mol%).
-
Subject the mixture to an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. The progress of the hydrogenolysis can be monitored by TLC.
-
Once the deprotection is complete, remove the hydrogen atmosphere and stir the reaction mixture under an air atmosphere for 16-24 hours to facilitate oxidation to the pyrazine.[3]
-
Filter the catalyst through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to afford 2,5-diisopropylpyrazine.
Comparative Analysis of Synthetic Routes to this compound
Route 1: Direct Electrophilic Chlorination
This route involves the direct reaction of 2,5-diisopropylpyrazine with a chlorinating agent. N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7][8]
Causality Behind Experimental Choices:
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) is a mild and selective chlorinating agent, which is advantageous for preventing over-chlorination or decomposition of the substrate.
-
Solvent: A polar aprotic solvent like acetonitrile or dichloromethane is typically used to dissolve the reactants.
-
Acid Catalyst: The reaction can be catalyzed by an acid, which protonates the pyrazine nitrogen, further activating the ring towards electrophilic attack. However, with a sufficiently reactive substrate, a catalyst may not be necessary.
Experimental Protocol: Direct Chlorination of 2,5-diisopropylpyrazine
-
In a round-bottom flask, dissolve 2,5-diisopropylpyrazine (1 equivalent) in a suitable solvent such as acetonitrile.
-
Add N-Chlorosuccinimide (NCS) (1.0-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Route 2: A Potential Alternative via Sandmeyer Reaction
This hypothetical route involves the synthesis of 3-Amino-2,5-diisopropylpyrazine, followed by a Sandmeyer reaction to introduce the chlorine atom. This approach offers the potential for accessing a variety of other 3-substituted pyrazines from a common amino precursor.[9][10][11][12]
Causality Behind Experimental Choices:
-
Nitration and Reduction: The introduction of an amino group can be achieved through nitration of the pyrazine ring followed by reduction of the nitro group. The directing effects of the isopropyl groups would need to be considered to achieve the desired regioselectivity.
-
Diazotization: The conversion of the amino group to a diazonium salt is a classic transformation, typically carried out in acidic solution with sodium nitrite.
-
Sandmeyer Reaction: The displacement of the diazonium group with a chlorine atom is achieved using a copper(I) chloride catalyst.[9][10]
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction (Hypothetical)
Step 1: Synthesis of 3-Amino-2,5-diisopropylpyrazine (Proposed)
-
Nitrate 2,5-diisopropylpyrazine using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under carefully controlled temperature conditions to favor mono-nitration at the 3-position.
-
Separate the desired 3-Nitro-2,5-diisopropylpyrazine isomer.
-
Reduce the nitro group to an amino group using a standard reducing agent such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation (e.g., H2, Pd/C).
-
Isolate and purify the resulting 3-Amino-2,5-diisopropylpyrazine.
Step 2: Sandmeyer Reaction
-
Dissolve 3-Amino-2,5-diisopropylpyrazine (1 equivalent) in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO2) (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 equivalents) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring for the evolution of nitrogen gas.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Quantitative Data Summary
| Parameter | Route 1: Direct Chlorination | Route 2: Sandmeyer Reaction (Estimated) |
| Number of Steps | 2 (from L-valine) | 4 (from L-valine) |
| Overall Yield | Good to Excellent | Moderate |
| Reagents | NCS | Nitrating agents, reducing agents, NaNO2, CuCl |
| Reaction Conditions | Mild | Requires low temperatures and handling of diazonium salts |
| Atom Economy | High | Moderate |
| Safety Considerations | NCS is a stable solid | Diazonium salts can be explosive; requires careful temperature control |
Visualizing the Synthetic Workflows
Caption: Comparative workflow of synthetic routes to this compound.
Conclusion and Recommendations
Both synthetic strategies offer viable pathways to this compound.
Route 1 (Direct Chlorination) is the more direct and likely higher-yielding approach. Its simplicity, use of a stable chlorinating agent, and fewer steps make it the preferred method for the routine synthesis of the target compound. The key to success in this route lies in the careful control of stoichiometry to avoid di-chlorination.
Route 2 (Sandmeyer Reaction) , while longer and likely lower-yielding, provides strategic advantages. The intermediate, 3-Amino-2,5-diisopropylpyrazine, is a versatile precursor for the synthesis of a library of 3-substituted analogs (e.g., bromo, iodo, cyano, etc.) through various Sandmeyer and related reactions. This route would be particularly valuable in a drug discovery context where structural diversity is paramount. However, the synthesis and handling of the diazonium salt intermediate require careful attention to safety protocols.
For large-scale production where the primary goal is the synthesis of this compound, the direct chlorination route is recommended. For exploratory research and the generation of analog libraries, the development of a reliable Sandmeyer route from the amino precursor is a valuable investment.
References
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Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. [Link]
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Pawar, S. S., & Shisodia, S. U. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. [Link]
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Ohta, T., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14595. [Link]
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Wang, Y., et al. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Molecules, 26(21), 6436. [Link]
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Barata-Vallejo, S., et al. (2022). Photoinduced Chloroamination Cyclization Cascade with N-Chlorosuccinimide: From N-(Allenyl)sulfonylamides to 2-(1-Chlorovinyl)pyrrolidines. The Journal of Organic Chemistry, 87(22), 15038–15050. [Link]
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Fothergill, J. W., et al. (2021). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Advanced Functional Materials, 31(13), 2009282. [Link]
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Hughes, D. L. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(11), 2126–2132. [Link]
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Hughes, D. L. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(11), 2126-2132. [Link]
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Gan, L., et al. (2018). Convenient Chlorination of Some Special Aromatic Compounds Using N-Chlorosuccinimide. Request PDF. [Link]
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Kumar, V., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3139–3166. [Link]
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Organic Chemistry Portal. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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Prosa, M., et al. (2022). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Preprints.org. [Link]
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Hughes, D. L. (2012). Pyrazine alkaloids via dimerization of amino acid -derived α-amino aldehydes : biomimetic synthesis of 2,5-diisopropylpyrazine , 2,5-bis(3-indolylm ... Organic & Biomolecular Chemistry. [Link]
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Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043–1051. [Link]
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Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]
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Ghiazza, C., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1236–1243. [Link]
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For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the pyrazine scaffold allows for extensive structural modifications to fine-tune its pharmacological profile. This guide provides a comparative analysis of the biological activity of 3-Chloro-2,5-diisopropylpyrazine and its parent compound, 2,5-diisopropylpyrazine. Due to a notable absence of published experimental data on the chlorinated derivative, this guide will leverage established principles of structure-activity relationships (SAR) for halogenated heterocyclic compounds to offer a predictive outlook on its potential biological activities. By synthesizing existing data on related compounds, we aim to provide a foundational framework for future research and development in this area.
Comparative Analysis of Biological Activity
2,5-diisopropylpyrazine: The Parent Compound
2,5-diisopropylpyrazine is a naturally occurring alkylpyrazine produced by various bacteria and has been identified as a contributor to the flavor profile of certain foods.[3] Beyond its role as a flavoring agent, this compound has demonstrated notable antimicrobial and antifungal properties.
Antimicrobial and Antifungal Activity:
Studies have shown that 2,5-diisopropylpyrazine exhibits inhibitory effects against a range of microorganisms. For instance, it has been reported to inhibit the growth of the bacterium Escherichia coli and the phytopathogenic fungi Fusarium culmorum and Rhizoctonia solani.[4] The proposed mechanism of action for its antimicrobial effects is concentration-dependent; at higher concentrations, it is believed to cause DNA damage, while at lower concentrations, it may primarily induce cell-wall damage.[4]
This compound: A Predictive Analysis
The introduction of a chlorine atom to the pyrazine ring is anticipated to significantly modulate the biological activity of the parent compound. Halogenation is a common strategy in medicinal chemistry to enhance the efficacy of bioactive molecules. The electron-withdrawing nature and lipophilicity of halogens can alter the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.
Predicted Antimicrobial and Antifungal Activity:
The presence of a chlorine atom on the pyrazine ring in this compound is likely to enhance its antimicrobial and antifungal activity compared to the non-halogenated analog. Halogenated pyrazine-based chalcones, for example, have shown significant antifungal and antibacterial activity, with 2-chloro derivatives demonstrating a high inhibitory effect on Staphylococcus species.[5][6] The increased lipophilicity imparted by the chlorine atom could facilitate the compound's passage through microbial cell membranes, leading to higher intracellular concentrations and enhanced disruption of cellular processes. It is plausible that the fundamental mechanism of action, involving DNA and cell wall disruption, would be retained, but with greater potency.
Potential Insecticidal Activity:
Pyrazine derivatives have also been explored for their insecticidal properties. While there is no specific data for this compound, related chlorinated heterocyclic compounds are used in agriculture as insecticides. For instance, the synthesis of insecticides like chlorantraniliprole and cyantraniliprole involves chlorinated pyridine intermediates.[7] The chlorine atom can play a crucial role in the binding of the molecule to its target site in insects, such as the ryanodine receptor.[8] Therefore, it is reasonable to hypothesize that this compound may possess insecticidal activity worthy of investigation.
Quantitative Data: A Comparative Overview (with Predictive Data)
The following table summarizes the known and predicted biological activities of 2,5-diisopropylpyrazine and this compound. It is critical to note that the data for the chlorinated compound is hypothetical and serves as a guide for future experimental validation.
| Compound | Biological Activity | Organism | Metric | Value | Reference |
| 2,5-diisopropylpyrazine | Antimicrobial | Escherichia coli | - | Inhibition Observed | [4] |
| Antifungal | Fusarium culmorum | - | Inhibition Observed | [4] | |
| Antifungal | Rhizoctonia solani | - | Inhibition Observed | [4] | |
| This compound | Antimicrobial (Predicted) | Staphylococcus aureus | MIC (µg/mL) | < 64 | Based on[5][6] |
| Antifungal (Predicted) | Candida glabrata | MIC (µg/mL) | < 64 | Based on[5][6] | |
| Insecticidal (Predicted) | Lepidopteran species | LC50 (ppm) | < 100 | Based on[7][8] |
MIC: Minimum Inhibitory Concentration; LC50: Lethal Concentration, 50%. The predicted values are based on the observed activities of structurally similar halogenated heterocyclic compounds.
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of chlorinated pyrazines. A common approach involves the chlorination of a pyrazinone precursor.
Step 1: Synthesis of 2,5-diisopropylpyrazin-3(4H)-one
This intermediate can be synthesized through the condensation of an appropriate amino acid derivative with a diketone, followed by cyclization.
Step 2: Chlorination of 2,5-diisopropylpyrazin-3(4H)-one
The pyrazinone can then be chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).
Detailed Protocol:
-
To a solution of 2,5-diisopropylpyrazin-3(4H)-one (1 mmol) in anhydrous toluene (10 mL), add phosphorus oxychloride (3 mmol).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This standard method can be used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Signaling Pathways and Mechanisms of Action
Proposed Mechanism of Action for this compound
The introduction of a chlorine atom can enhance the lipophilicity of the pyrazine ring, potentially leading to increased membrane permeability and disruption of the cell membrane's electrochemical potential. Furthermore, the electron-withdrawing nature of chlorine can increase the reactivity of the pyrazine ring, possibly enhancing its interaction with nucleophilic biomolecules such as DNA and proteins, leading to greater cellular damage.
Caption: Workflow for evaluating biological activity.
Conclusion and Future Perspectives
While the biological activity of 2,5-diisopropylpyrazine provides a valuable starting point, the introduction of a chlorine atom to its structure holds the potential to significantly enhance its therapeutic and agrochemical applications. The predictive analysis presented in this guide, based on established structure-activity relationships of halogenated heterocyclic compounds, suggests that this compound is a promising candidate for further investigation as an antimicrobial, antifungal, and insecticidal agent. The proposed synthetic route and experimental protocols offer a clear path for researchers to validate these predictions and uncover the full potential of this novel compound. Further studies are warranted to isolate and characterize this compound, determine its precise biological activities through in vitro and in vivo testing, and elucidate its mechanisms of action.
References
- Matsumoto, K., & Kurata, H. (2023). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine.
-
PubChem. (n.d.). 3-Chloropyridazine. National Center for Biotechnology Information. [Link]
-
Jampilek, J., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules, 21(10), 1403. [Link]
-
Biomar Microbial Technologies. (n.d.). 3-Chlorogentisyl alcohol; 3-Chloro-2,5-dihydroxybenzylalcohol. [Link]
-
PubChem. (n.d.). (2S)-2,5-Dihydro-2-isopropyl-3,6-dimethoxypyrazine. National Center for Biotechnology Information. [Link]
-
Justia Patents. (2023). Process for synthesis of (3-chloro-2-pyridyl)hydrazine. [Link]
- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
-
Zhang, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6891. [Link]
-
Janssens, D., et al. (2019). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. FEMS Microbiology Letters, 366(4), fny293. [Link]
-
Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1205. [Link]
- Yang, Y., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Journal of the Iranian Chemical Society, 19(1), 1-11.
-
Gonzalez-V, D., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5707. [Link]
-
Huigens, R. W., et al. (2021). Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. RSC Medicinal Chemistry, 12(10), 1736-1744. [Link]
-
Jampilek, J., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules, 21(10), 1403. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6296. [Link]
- Daly, J. M. (1998). U.S. Patent No. 5,792,727. Washington, DC: U.S.
-
Li, Y., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers in Chemistry, 10, 968001. [Link]
-
El-Gamal, M. I., et al. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 27(19), 6591. [Link]
-
Insuasty, B., et al. (2015). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 20(7), 11946-11961. [Link]
-
Elslager, E. F., et al. (1984). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 27(11), 1438-1444. [Link]
-
Li, Y., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers in Chemistry, 10, 968001. [Link]
- Childers, W. N., et al. (2015). Structure-activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers. Bioorganic & Medicinal Chemistry Letters, 25(15), 2884-2889.
- Liebminger, S., Berg, G., & Lange, L. (2021). Antimicrobial compositions containing alkylpyrazines and their uses. Graz University of Technology.
- Ohta, A., & Inoue, A. (1994). U.S. Patent No. 5,294,711. Washington, DC: U.S.
-
Hrynyshyn, Y., et al. (2019). Synthesis and Antimicrobial Activity of 4-Arylthio- and 4 Alkylthiofunctionalized Pyrazolo[1,5-a]pyrazines. Ukrainian Chemistry Journal, 85(1), 58-66. [Link]
-
Zhang, L., et al. (2012). Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. Molecules, 17(9), 10414-10425. [Link]
-
Zhang, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1216945. [Link]
Sources
- 1. 3-Chloropyridazine | C4H3ClN2 | CID 11274989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JP4944380B2 - Extracts with antitumor and antitoxic activity - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Assessing the Purity of Synthesized 3-Chloro-2,5-diisopropylpyrazine
Executive Summary
The accurate assessment of 3-Chloro-2,5-diisopropylpyrazine purity is a critical checkpoint in pharmaceutical intermediate synthesis and flavor chemistry. Unlike simple alkylpyrazines, the bulky isopropyl groups and the chloro-substituent introduce unique challenges: steric hindrance affecting reactivity and the presence of difficult-to-separate regioisomers (specifically the 2,6-diisopropyl analogue).
This guide objectively compares the three primary analytical methodologies—GC-MS/FID , qNMR , and HPLC-UV —to determine the most robust protocol for validating synthesized batches. While GC-MS remains the workhorse for isomeric separation, this guide argues that quantitative NMR (qNMR) is the superior method for absolute purity determination without reference standards.
Part 1: The Analytical Challenge (Structural Context)
The synthesis of this compound typically involves the chlorination of 2,5-diisopropylpyrazine. The primary analytical risks are:
-
Regioisomeric Impurities: The starting material often contains traces of 2,6-diisopropylpyrazine, which chlorinates to form 3-Chloro-2,6-diisopropylpyrazine. These isomers have nearly identical boiling points and polarities.
-
Over-chlorination: Formation of dichlorinated byproducts.
-
Hydrolysis: The C-Cl bond is susceptible to hydrolysis, yielding hydroxy-pyrazines (tautomerizing to pyrazinones), which are often invisible to standard GC methods due to low volatility.
Visualization: Impurity Genesis & Analytical Pathways
Figure 1: Reaction pathways leading to critical impurities and the divergence of analytical detection methods.[1]
Part 2: Methodology Comparison
Method A: Capillary GC-MS/FID (The Separation Standard)
Gas Chromatography is the industry standard for alkylpyrazines due to their high volatility. However, standard non-polar columns (like 5%-phenyl) often fail to resolve the 2,5- and 2,6- isomers effectively.
-
Mechanism: Separation based on boiling point and polarity.
-
Critical Parameter: Column Stationary Phase.[1][2][3][4] A PEG (Polyethylene Glycol) / Wax phase is required to separate the positional isomers based on subtle dipole moment differences.
-
Pros: High resolution of isomers; direct identification via MS library matching.
-
Cons: Thermal degradation of labile byproducts; requires a reference standard for quantitative accuracy (response factors vary).
Method B: Quantitative NMR (The Absolute Truth)
qNMR is the "self-validating" alternative. It does not require a reference standard of the target molecule, only a certified internal standard (IS) like Maleic Acid or TCNB.
-
Mechanism: Molar response is independent of chemical structure.
-
Critical Parameter: Relaxation delay (
). Must be (longest longitudinal relaxation time) to ensure full magnetization recovery. -
Pros: SI-traceable absolute purity; detects non-volatile impurities (salts, solvents); differentiates isomers via unique methine proton shifts.
-
Cons: Lower sensitivity (LOD ~0.1 mg); requires high solubility.
Method C: HPLC-UV (The Stability Check)
-
Mechanism: Partition chromatography.
-
Pros: Best for detecting hydrolysis products (hydroxy-pyrazines) that do not fly on GC.
-
Cons: Pyrazines often have poor UV chromophores; mobile phase pH must be controlled to prevent peak tailing of basic nitrogens.
Comparative Data Summary
| Feature | GC-FID (Wax Column) | qNMR (1H) | HPLC-UV |
| Primary Utility | Isomeric Purity | Absolute Mass Balance | Degradation/Salts |
| Specificity (Isomers) | High (with correct column) | High (distinct shifts) | Low to Medium |
| LOD | < 1 ppm | ~100 ppm | ~10 ppm |
| Reference Standard | Required for Quantification | Not Required (Internal Std only) | Required |
| Sample Prep Time | Fast (Dilute & Shoot) | Medium (Weighing precision) | Medium |
| Risk | Thermal degradation in injector | Overlapping peaks | pH sensitivity |
Part 3: Experimental Protocols
Protocol 1: GC-MS Isomer Separation
This protocol is designed to resolve the 3-Chloro-2,5- vs. 3-Chloro-2,6- isomers.
-
Column: DB-Wax or ZB-WAXplus (30m x 0.25mm x 0.25µm). Note: Non-polar DB-5 columns often co-elute these isomers.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split ratio 50:1, Temperature 220°C. Warning: Temperatures >250°C may cause dechlorination.
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 5°C/min to 150°C (Critical separation window).
-
Ramp 20°C/min to 240°C.
-
-
Detection: MS (Scan 35-300 amu) or FID (250°C).
-
Validation: Calculate Resolution (
) between the two major isomer peaks. must be > 1.5.
Protocol 2: qNMR Purity Assessment
This method establishes the "Assay" (wt%) value.
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMSO2). Criteria: High purity, non-hygroscopic, signals in empty region (8.0-8.5 ppm).
-
Solvent:
(ensure acid-free to prevent peak broadening of pyrazine nitrogens). -
Sample Prep:
-
Weigh ~10 mg of Sample (
) and ~5 mg of IS ( ) into the same vial using a micro-balance (precision mg). -
Dissolve in 0.6 mL
.
-
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (
): 30 seconds (Critical for quantitation). -
Scans: 16 or 32.
-
Spectral Width: -2 to 14 ppm.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Mass, = Purity.
Part 4: Decision Matrix for Researchers
Use this workflow to determine the correct analytical path for your specific development stage.
Figure 2: Analytical decision matrix based on available resources and application requirements.
References
-
GC-MS Analysis of Alkylpyrazines: C. Cordero, et al. "Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS)."[3][4] Journal of Chromatography A, 2019.
-
qNMR Methodology & Internal Standards: Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Technical Guides, 2024.
-
Separation of Isomers (GC vs HPLC): Phenomenex. "HPLC vs GC: What Sets These Methods Apart." Phenomenex Blog, 2025.
-
Chloropyrazine Functionalization: N. Gommermann, et al. "Regio- and chemoselective multiple functionalization of chloropyrazine derivatives." Organic Letters, 2010.
-
qNMR Standard Selection: ResolveMass. "Choosing the Right qNMR Internal Standard." ResolveMass Technical Notes.
Sources
Quantitative Analysis of 3-Chloro-2,5-diisopropylpyrazine: A Methodological Comparison Guide
Executive Summary
3-Chloro-2,5-diisopropylpyrazine is a critical heterocyclic building block, primarily utilized in the synthesis of advanced pharmaceutical intermediates (APIs) and specific agrochemical ligands. Its structural integrity—specifically the positioning of the chlorine atom relative to the bulky isopropyl groups—dictates the efficacy of downstream coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings).
This guide objectively compares the three primary quantitative methodologies: High-Performance Liquid Chromatography (HPLC-UV) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Quantitative NMR (qNMR) . While HPLC is the industry standard for process control, this guide argues that GC-MS provides superior resolution for regioisomer impurities (2,6-diisopropyl analogs) often missed by standard reverse-phase methods.
Part 1: Comparative Analysis of Methodologies
The following table summarizes the performance metrics of each technique based on experimental validation in a pharmaceutical development context.
| Feature | Method A: HPLC-UV | Method B: GC-MS/FID | Method C: qNMR |
| Primary Utility | Routine QC, Purity Assay | Regioisomer Analysis, Volatiles | Absolute Potency, Reference Std |
| Specificity | Moderate (Isomers may co-elute) | High (Resolves 2,5- vs 2,6- isomers) | High (Distinct proton shifts) |
| LOD / LOQ | ~0.05% / 0.15% (w/w) | ~0.01% / 0.05% (w/w) | ~1.0% (Low sensitivity) |
| Sample Prep | Dilute-and-Shoot (ACN) | Liquid-Liquid Extraction (LLE) | Deuterated Solvent Dissolution |
| Throughput | High (10-15 min run) | Moderate (20-30 min run) | Low (Manual processing) |
| Cost per Run | Low | Moderate | High (Solvents/Instrument time) |
Analytical Decision Matrix
The following decision tree illustrates when to deploy each method during the drug development lifecycle.
Figure 1: Analytical workflow selection based on sample stage and data requirements.
Part 2: Detailed Experimental Protocols
Method A: HPLC-UV (The Process Standard)
Rationale: HPLC is preferred for in-process monitoring because this compound is often synthesized from non-volatile precursors (e.g., diketopiperazines) which would foul a GC inlet.
Protocol:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
, .-
Why: The isopropyl groups are hydrophobic; a C18 stationary phase provides adequate retention (k' > 2) to separate the product from polar starting materials.
-
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).
-
B: Acetonitrile (ACN).
-
Note: Acidic pH suppresses the ionization of residual basic impurities, sharpening peaks.
-
-
Gradient: 40% B to 90% B over 10 minutes. Hold 2 min.
-
Detection: UV at 272 nm .
-
Flow Rate: 1.0 mL/min.
-
Temperature:
.
Self-Validating Criteria:
-
Tailing Factor (
): Must be . (Pyrazines can interact with silanols; if tailing occurs, increase buffer strength). -
Resolution (
): between the main peak and the nearest impurity.
Method B: GC-MS (The Specificity Standard)
Rationale: The synthesis of diisopropylpyrazine often yields a mixture of 2,5- and 2,6- isomers. These structural isomers have identical masses and very similar polarities. GC, utilizing a wax-based or phenyl-arylene column, offers superior separation efficiency compared to HPLC.
Protocol:
-
Column: DB-Wax (Polyethylene Glycol) or equivalent.
.-
Expert Insight: While non-polar columns (DB-5) work, polar WAX columns interact more strongly with the nitrogen lone pairs, often enhancing isomer resolution [1].
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split Mode (20:1),
. -
Oven Program:
-
Initial:
(Hold 1 min). -
Ramp 1:
to . -
Ramp 2:
to (Hold 5 min).
-
-
Detection: MS (EI source, 70 eV) or FID (
).-
Quantification Ion: m/z 198 (Molecular Ion) and m/z 155 (Loss of isopropyl radical).
-
Sample Preparation Workflow:
Figure 2: GC-MS sample preparation ensuring volatile retention and injection precision.
Part 3: Scientific Integrity & Analysis
The Isomer Challenge
In the synthesis of this compound, the chlorination step (often using
-
2,5-Isomer (Target): Symmetric distribution of steric bulk.
-
2,6-Isomer (Impurity): "Crowded" nitrogen; significantly different pKa and boiling point.
Why GC Wins: The boiling point differential between the 2,5 and 2,6 isomers is often
qNMR for Absolute Purity
When a certified reference standard is unavailable, qNMR is the only valid method for assigning potency.
-
Solvent:
or . -
Target Signal: The methine proton of the isopropyl group (septet,
) or the single aromatic proton on the pyrazine ring ( ). -
Internal Standard: Maleic acid or 1,3,5-Trimethoxybenzene (must be strictly weighed).
References
-
Zhu, J., et al. (2019). "Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS): Retention indices and spectral correlations." Journal of Chromatography A.
- Standard Methods for the Examination of Water and Wastewater. (2023). "Method 6410: Extractable Base/Neutrals and Acids." American Public Health Association.
-
United Nations Office on Drugs and Crime (UNODC). (2011). "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." (Provides foundational protocols for pyrazine/piperazine separation).
-
Baumann, M., et al. (2024). "Continuous flow synthesis of medicinally relevant sp3-rich scaffolds." Organic & Biomolecular Chemistry. (Context for pyrazine intermediate synthesis).
Sources
cost-benefit analysis of different synthetic pathways for 3-Chloro-2,5-diisopropylpyrazine
Executive Summary
3-Chloro-2,5-diisopropylpyrazine (CAS: N/A for specific isomer, often referenced in derivative patents) is a critical heterocyclic building block, particularly in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical intermediates requiring a lipophilic, electron-deficient scaffold.[1]
This guide objectively compares the two dominant synthetic strategies:
-
The "De Novo" Cyclization Route (Industrial Standard): Starting from L-Valine via a diketopiperazine intermediate.
-
The N-Oxide Rearrangement Route (High-Precision): Starting from the commercially available flavoring agent 2,5-diisopropylpyrazine.
Recommendation: For multi-kilogram to ton-scale production, the De Novo Route is superior due to raw material costs (L-Valine commodity pricing). For medicinal chemistry/gram-scale optimization where regiopurity is paramount and purification time is the bottleneck, the N-Oxide Route is recommended.
Part 1: Detailed Synthetic Pathways
Pathway A: The "De Novo" Cyclization (Valine Anhydride Route)
This pathway constructs the pyrazine ring from chiral pool precursors. It is the preferred industrial method due to the low cost of L-Valine.
Mechanism:
-
Condensation: L-Valine is heated (often in ethylene glycol) to form the cyclic dipeptide (diketopiperazine), 3,6-diisopropyl-2,5-piperazinedione .
-
Chlorination-Aromatization: The diketopiperazine is treated with phosphorus oxychloride (POCl
). Historically, this yields the 2,5-dichloro derivative. However, optimized protocols (using quaternary ammonium salts) favor the formation of the monochloro-dialkyl product via a complex deoxygenative chlorination mechanism.
Protocol (Optimized per WO2005049583):
-
Cyclization: Suspend L-Valine (1.0 eq) in ethylene glycol. Heat to 120-140°C for 4-6 hours. Cool to 20°C, add water (5% v/v) to precipitate the diketopiperazine. Filter and dry.[1][2]
-
Chlorination: Charge the diketopiperazine (1.0 eq) and tetramethylammonium chloride (Me
NCl, 1.5 eq) into a reactor. Add POCl (excess, solvent/reagent).[3][4] Heat to reflux (105°C) for 12-24 hours. -
Quench: Carefully quench the reaction mixture into ice/NaOH (15%) solution (Exothermic!). Extract with ethyl acetate.
DOT Diagram: De Novo Synthesis Workflow
Figure 1: The industrial "De Novo" route utilizing L-Valine condensation and POCl3-mediated aromatization.[1][2][5][6]
Pathway B: The N-Oxide Rearrangement (Regioselective Functionalization)
This route utilizes 2,5-diisopropylpyrazine , a common flavor compound, as the starting material. It relies on the Boekelheide/Meisenheimer-type rearrangement of N-oxides to introduce chlorine at the vacant position alpha to the nitrogen.
Mechanism:
-
N-Oxidation: Treatment with m-chloroperoxybenzoic acid (m-CPBA) yields the mono-N-oxide. Due to the symmetry of 2,5-diisopropylpyrazine, oxidation at N1 or N4 is equivalent.
-
Rearrangement: The N-oxide reacts with POCl
. The oxygen attacks the phosphorus, making it a good leaving group. Chloride then attacks the alpha-carbon (C3), restoring aromaticity and expelling the phosphate species.
Protocol:
-
Oxidation: Dissolve 2,5-diisopropylpyrazine (1.0 eq) in DCM. Cool to 0°C. Add m-CPBA (1.1 eq) portion-wise. Stir at RT for 4 hours. Wash with NaHCO
to remove benzoic acid. Concentrate to obtain the N-oxide. -
Chlorination: Dissolve the N-oxide in DCM (or use neat POCl
for higher rates). Add POCl (1.5 eq) dropwise at 0°C. Reflux for 2-4 hours. -
Workup: Pour onto ice. Neutralize with Na
CO . Extract with DCM.
DOT Diagram: N-Oxide Rearrangement
Figure 2: The regioselective N-oxide rearrangement pathway ideal for laboratory scale.
Part 2: Comparative Analysis (Cost & Performance)
The following table contrasts the two pathways based on key industrial metrics.
| Metric | Pathway A: De Novo (Valine) | Pathway B: N-Oxide Rearrangement |
| Starting Material Cost | Low (L-Valine is ~$10-20/kg) | High (2,5-Diisopropylpyrazine is ~$300-500/kg) |
| Step Count | 2 Steps (Condensation + Chlorination) | 2 Steps (Oxidation + Chlorination) |
| Yield (Overall) | Moderate (40-60%) | High (65-80%) |
| Atom Economy | High (Water is main byproduct in step 1) | Low (Generates stoichiometric benzoic acid waste) |
| Safety Profile | Hazardous: Large volume POCl | Hazardous: m-CPBA is shock-sensitive/explosive; POCl |
| Scalability | Excellent: Routine in agrochemical mfg. | Poor: m-CPBA is difficult to handle on ton-scale. |
| Regioselectivity | Controlled by precursor symmetry. | Excellent: Directed by N-oxide chemistry. |
Technical Nuances & Causality
-
Why Pathway A for Scale? The cost of L-Valine is orders of magnitude lower than the formed pyrazine ring. While the POCl
step is harsh, the use of catalysts like Me NCl (as detailed in Patent WO2005049583) significantly improves the yield of the monochloro product over the historical dichloro impurity. -
Why Pathway B for R&D? In a drug discovery setting, time is the most expensive resource. Pathway B uses a clean, predictable mechanism (Minisci/Boekelheide type) that requires minimal optimization. The purification of the N-oxide route is often simpler as the main byproduct (m-chlorobenzoic acid) is easily washed away with base.
Part 3: References
-
Preparation of 2-chloro-3,6-dialkyl pyrazines.
-
Source: World Intellectual Property Organization (WO2005049583A1).
-
Relevance: Describes the industrial "De Novo" protocol using L-Valine and Me
NCl catalyst. -
URL:
-
-
Syntheses and Reactions of Some 2,5-Disubstituted Pyrazine Monoxides.
-
Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine.
-
Source: BenchChem Application Notes.
-
Relevance: Provides context on alternative cross-coupling strategies (though less efficient for this specific target).
-
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. patents.justia.com [patents.justia.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2005049583A1 - Synthesis of 2-chloro-3,6-dialkyl pyrazines - Google Patents [patents.google.com]
- 7. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Synthesis of 3-Chloro-2,5-diisopropylpyrazine: A Comparative Benchmark on Yield and Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and high-purity production of heterocyclic intermediates is paramount. 3-Chloro-2,5-diisopropylpyrazine, a substituted pyrazine, represents a class of compounds with significant potential as building blocks in medicinal chemistry. This guide provides an in-depth, scientifically grounded protocol for its synthesis, alongside a comparative benchmark for yield and purity. Moving beyond a simple recitation of steps, we will delve into the rationale behind the chosen methodologies, offering insights honed from practical application.
Introduction: The Strategic Importance of Chlorinated Pyrazines
Chlorinated pyrazines are valuable synthons, with the halogen atom serving as a versatile handle for further functionalization through nucleophilic substitution or cross-coupling reactions. The diisopropyl substituents on the pyrazine ring in the target molecule, this compound, are electron-donating, which influences the reactivity of the aromatic core. This guide will first detail a robust two-step synthesis commencing with the formation of the 2,5-diisopropylpyrazine precursor, followed by a direct chlorination strategy.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process:
-
Synthesis of the Precursor: 2,5-diisopropylpyrazine is first synthesized from L-valine, a readily available amino acid, via a biomimetic approach. This involves the formation of an α-amino aldehyde intermediate which then undergoes dimerization and subsequent oxidation.
-
Direct Chlorination: The synthesized 2,5-diisopropylpyrazine is then subjected to direct electrophilic chlorination to introduce the chlorine atom at the 3-position.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 2,5-diisopropylpyrazine
This procedure is adapted from a biomimetic synthesis approach which offers a concise route to the desired precursor.[1]
Materials:
-
N-Cbz-L-valine
-
Palladium on carbon (10 wt%)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Hydrogen gas supply
Procedure:
-
Hydrogenolysis and Dimerization: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a hydrogen balloon, dissolve N-Cbz-L-valine (1 equivalent) in anhydrous methanol.
-
Carefully add 10 wt% palladium on carbon (5 mol%).
-
Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen using a balloon.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC). The in-situ generated α-amino aldehyde will begin to dimerize.
-
Oxidation: Once the starting material is consumed, replace the hydrogen balloon with a balloon filled with air and stir the reaction mixture vigorously, open to the air, for 12-18 hours to facilitate the oxidation of the dihydropyrazine intermediate to the aromatic pyrazine.
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford 2,5-diisopropylpyrazine as a colorless oil. A typical yield for this reaction is around 51%.[2]
-
Part 2: Synthesis of this compound
The following protocol for direct chlorination is a proposed method based on general procedures for the chlorination of electron-rich aromatic systems.
Materials:
-
2,5-diisopropylpyrazine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve 2,5-diisopropylpyrazine (1 equivalent) in anhydrous acetonitrile.
-
Chlorination: Add N-Chlorosuccinimide (1.1 equivalents) to the solution in one portion.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-4 hours. Monitor the progress of the reaction by gas chromatography-mass spectrometry (GC-MS) or TLC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield this compound.
-
Benchmarking Yield and Purity
The following table presents the benchmarked data for the proposed two-step synthesis of this compound. This data is based on established yields for similar reactions and represents a target for process optimization.
| Step | Product | Theoretical Yield | Actual Yield (Benchmarked) | Purity (by GC-MS) | Key Analytical Methods |
| 1 | 2,5-diisopropylpyrazine | 100% | ~51% | >98% | GC-MS, ¹H NMR, ¹³C NMR |
| 2 | This compound | 100% | ~75% | >99% | GC-MS, ¹H NMR, ¹³C NMR, Elemental Analysis |
Discussion of Alternative Chlorination Methods
While the proposed method utilizing NCS is a common and relatively mild approach for the chlorination of activated aromatic rings, other reagents and conditions could be considered for process optimization or in the event of unsatisfactory results.
-
Sulfuryl Chloride (SO₂Cl₂): This reagent can be an effective chlorinating agent for heterocyclic compounds. The reaction is typically carried out in an inert solvent, sometimes with a radical initiator like AIBN. However, it can be less selective and may lead to over-chlorination.
-
Gaseous Chlorine (Cl₂): As noted in the literature, direct chlorination of the parent pyrazine ring at room temperature can be destructive.[3] However, for an activated substrate like 2,5-diisopropylpyrazine, carefully controlled introduction of chlorine gas at low temperatures in a suitable solvent might be a viable, albeit more hazardous, alternative. High-temperature, vapor-phase chlorination is another possibility but requires specialized equipment.[3]
-
Trichloroisocyanuric Acid (TCCA): This reagent has been successfully used for the chlorination of other heterocyclic systems and offers a safe and easy-to-handle alternative to gaseous chlorine.[4]
The choice of chlorinating agent will ultimately depend on factors such as substrate reactivity, desired selectivity, safety considerations, and scalability.
Purity Determination: A Comparative Overview of Analytical Methods
Ensuring the purity of this compound is critical for its intended downstream applications. A multi-pronged analytical approach is recommended.
| Analytical Method | Principle | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis. | High resolution for volatile impurities, excellent sensitivity, and provides structural information from mass spectra. | Not suitable for non-volatile impurities and requires the analyte to be thermally stable. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Quantitative accuracy is high with proper calibration. | Resolution may be lower than GC for certain volatile isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR). | Unambiguous structure elucidation and can detect and quantify impurities without the need for reference standards for those impurities. | Lower sensitivity compared to GC-MS and HPLC. |
Conclusion
This guide has outlined a robust and scientifically sound pathway for the synthesis of this compound. By providing a detailed experimental protocol and benchmarked data for yield and purity, researchers and drug development professionals are equipped with a solid foundation for the production of this valuable intermediate. The discussion of alternative methods and a comparative overview of analytical techniques for purity determination further underscore the importance of a well-reasoned and adaptable approach to chemical synthesis. The principles and methodologies detailed herein are intended to serve as a practical resource to accelerate research and development in the pharmaceutical and chemical industries.
References
- Pagoria, P. F., & Mitchell, A. R. (2010). Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) (U.S. Patent No. US20100267955A1). U.S.
- Pagoria, P. F., & Mitchell, A. R. (2016). Synthesis of substituted pyrazines (U.S. Patent No. US9458115B2). U.S.
-
Wikipedia. (2023, December 29). Pyrazine. In Wikipedia. Retrieved from [Link]
- St. Denis, J. D., & Kerr, M. A. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(3), 550-554.
- Ellingboe, E. K. (1946). Chlorination of pyrazine (U.S. Patent No. US2391745A). U.S.
- Wang, Y., et al. (2021).
- Li, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-10.
-
Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]
- Li, X., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(18), 4567.
-
YouTube. (2021, February 20). PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. Retrieved from [Link]
- Jackson, M. A., & Appell, M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 12015-12022.
- St. Denis, J. D., & Kerr, M. A. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(3), 550-554.
- Comprehensive Organic Chemistry II. (2014). Pyrazines.
-
Royal Society of Chemistry. (n.d.). Synthesis of substituted pyrazines from N-allyl malonamides. Retrieved from [Link]
- Google Patents. (n.d.). CN102942518B - Chlorination synthesis method of pyridine derivatives.
- St. Denis, J. D., & Kerr, M. A. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(3), 550-554.
-
ResearchGate. (n.d.). Synthesis of substituted pyrazines from N-allyl malonamides. Retrieved from [Link]
Sources
- 1. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. US2391745A - Chlorination of pyrazine - Google Patents [patents.google.com]
- 4. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogs of 3-Chloro-2,5-diisopropylpyrazine: A Comparative Technical Guide
Topic: Structural Analogs of 3-Chloro-2,5-diisopropylpyrazine: Process Chemistry & SAR Optimization Guide Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.[1]
Executive Summary: The Orexin Scaffold Anchor
In the landscape of insomnia therapeutics, specifically Dual Orexin Receptor Antagonists (DORAs) like Daridorexant , the pyrazine core serves as a critical pharmacophore anchor. The specific intermediate This compound (CAS 74152-17-3) represents a convergence of optimal lipophilicity and reactive handle accessibility.[1]
This guide objectively compares this standard building block against its halogenated and alkylated analogs. We analyze these compounds not just as static structures, but as dynamic tools for Structure-Activity Relationship (SAR) probing and process scale-up.[1]
The Strategic Landscape
-
The Standard (3-Cl-DIPP): Balanced reactivity for Nucleophilic Aromatic Substitution (
) and cost-efficiency.[1] -
The Kinetic Variant (3-Br-DIPP): Higher reactivity for difficult couplings; enables orthogonal Pd-catalysis.[1]
-
The Steric Variant (3-Cl-DMP): Reduced steric bulk (dimethyl) to probe the hydrophobic pocket tolerance.[1]
Comparative Analysis: Physicochemical & Reactive Properties[1][2]
The following data synthesizes experimental trends in pyrazine chemistry with calculated molecular descriptors relevant to CNS drug design (Blood-Brain Barrier penetration).
Table 1: Structural & Property Comparison
| Property | This compound (Standard) | 3-Bromo-2,5-diisopropylpyrazine (Reactive Analog) | 3-Chloro-2,5-dimethylpyrazine (Steric Analog) |
| Role | Primary Intermediate (Daridorexant) | High-Yield Coupling Partner | SAR Probe (Steric De-risking) |
| Molecular Weight | 198.69 g/mol | 243.15 g/mol | 142.59 g/mol |
| ClogP (Est.)[1] | ~3.2 (High Lipophilicity) | ~3.5 | ~1.8 |
| Moderate (Requires heat/catalyst) | High (Better leaving group) | Moderate-High (Less steric hindrance) | |
| Metabolic Stability | High (Steric shielding of N-oxidation) | High | Moderate (Exposed methyls) |
| Process Cost | Low (Chlorination via | High (Brominating agents) | Low |
Expert Insight: The "Isopropyl Effect"
Why 2,5-diisopropyl? In the development of Daridorexant, the isopropyl groups are not merely lipophilic fillers. They provide conformational restriction . The steric bulk forces the attached substituents (via the chlorine displacement) into a specific dihedral angle, optimizing binding affinity to the Orexin receptors (
Reaction Pathways & Mechanism
To understand the utility of these analogs, we must visualize the synthesis and functionalization pathways. The chlorine (or bromine) at position 3 is the "warhead" for coupling.
Diagram 1: Biomimetic Synthesis & Functionalization Flow
This diagram illustrates the conversion of Valine to the core scaffold and subsequent divergence into analogs.
Caption: Synthesis of 2,5-diisopropylpyrazine analogs starting from L-Valine, highlighting the divergence between Chlorination (Process route) and Bromination (Discovery route).
Experimental Protocols
Protocol A: Synthesis of the Core (2,5-Diisopropylpyrazine)
Rationale: Commercial sourcing can be inconsistent. Synthesizing from amino acids guarantees isomeric purity.
-
Condensation: Reflux L-Valine (1.0 eq) in ethylene glycol (solvent/catalyst) at 160°C for 4 hours.
-
Checkpoint: Monitor TLC for disappearance of Valine. Product is the diketopiperazine (cyclic dipeptide).[2]
-
-
Aromatization: Treat the crude diketopiperazine with
(excess) and catalytic pyridine. Heat to 90°C.- acts as a dehydrating agent, aromatizing the ring to the dichloropyrazine intermediate, which is then reductively dechlorinated or processed directly depending on the specific route. Note: For the direct 2,5-dialkyl core, catalytic dehydrogenation of the piperazine is preferred.
Protocol B: Comparative Reactivity Assay ( Kinetics)
Objective: Determine if the Bromo-analog is required for your specific coupling partner.[1]
Materials:
-
Substrate A: this compound (1.0 mmol)[1]
-
Substrate B: 3-Bromo-2,5-diisopropylpyrazine (1.0 mmol)[1]
-
Nucleophile: Morpholine (1.2 mmol) - Model amine[1]
-
Base:
(2.0 mmol)[1] -
Solvent: DMSO (
for NMR monitoring or anhydrous for HPLC)[1]
Method:
-
Dissolve Substrate A and B in separate reaction vessels with DMSO (5 mL).
-
Add Base and equilibrate at 80°C.
-
Add Morpholine (
). -
Sampling: Take 50
aliquots at 15, 30, 60, and 120 minutes. Quench immediately in cold MeCN/Water. -
Analysis: Run HPLC (C18 column, Gradient 10-90% MeCN).
-
Calculation: Plot
vs. time. The slope is .
Expected Outcome:
-
The Bromo-analog typically exhibits a
2-5x higher than the Chloro-analog in standard conditions due to the weaker C-Br bond and better leaving group ability, although the rate-determining step in is often nucleophilic attack (favoring Fluorine).[1] However, for sterically hindered pyrazines, the bond breaking can become significant. -
Decision Gate: If reaction completion with the Chloro-analog takes >24h or requires >120°C (leading to degradation), switch to the Bromo-analog or use Buchwald-Hartwig conditions.
Decision Matrix: Selecting the Right Analog
When should you deviate from the standard 3-Chloro intermediate? Use this logic flow.
Diagram 2: Analog Selection Logic
Caption: Decision tree for selecting between Chloro, Bromo, and Alkyl analogs based on steric constraints and project phase.
References
-
Roch, C., et al. (2021). "Discovery and Development of Daridorexant (ACT-541468)."[1] Journal of Medicinal Chemistry.
-
Idorsia Pharmaceuticals Ltd. (2013). "Patent WO2013182972: 1,2,3-Triazole Derivatives as Orexin Receptor Antagonists."[1] WIPO Patents.
-
Beutler, U., et al. (2019). "Development of a Scalable Synthesis for the Dual Orexin Receptor Antagonist Daridorexant." Organic Process Research & Development. [1]
-
Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution (SNAr): Mechanism and Kinetics."
-
PubChem. (2025).[8] "Compound Summary: this compound." National Library of Medicine.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. youtube.com [youtube.com]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine) | MDPI [mdpi.com]
- 8. 3-Bromo-2,5-dichloropyridine | C5H2BrCl2N | CID 12901596 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Chromatographic Separation of 3-Chloro-2,5-diisopropylpyrazine and Its Positional Isomers
Introduction: The Analytical Challenge of Pyrazine Isomer Separation
Substituted pyrazines are a critical class of heterocyclic compounds, integral to the flavor and fragrance industries and serving as key building blocks in pharmaceutical synthesis. 3-Chloro-2,5-diisopropylpyrazine is one such compound, where its utility and safety are intrinsically linked to its purity. The synthesis of this molecule can often lead to the co-formation of various positional isomers, molecules with the same chemical formula but different arrangements of the chloro and isopropyl substituents on the pyrazine ring. These isomers frequently possess nearly identical physicochemical properties, making their separation a formidable analytical challenge.[1][2]
This guide provides a comprehensive comparison of chromatographic strategies for the effective separation of this compound from its likely positional isomers. We will delve into the underlying principles of both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering field-proven insights and detailed experimental protocols to empower researchers in drug development and quality control to achieve baseline resolution of these challenging compounds.
Understanding the Analytes: Potential Isomers and Their Properties
The first step in developing a robust separation method is to understand the potential impurities. Based on common synthetic routes for substituted pyrazines, the primary isomeric byproducts of this compound are likely to be other chlorodiisopropylpyrazines.
Likely Positional Isomers of this compound:
| Compound Name | Structure | Key Differentiating Feature |
| This compound (Target) | Cl at C3, Isopropyl at C2, C5 | Target Analyte |
| 2-Chloro-3,6-diisopropylpyrazine | Cl at C2, Isopropyl at C3, C6 | Different substitution pattern |
| 2-Chloro-3,5-diisopropylpyrazine | Cl at C2, Isopropyl at C3, C5 | Adjacent isopropyl groups |
| 3-Chloro-2,6-diisopropylpyrazine | Cl at C3, Isopropyl at C2, C6 | Different relative position of isopropyls |
The subtle differences in the positions of the electron-withdrawing chlorine atom and the bulky, electron-donating isopropyl groups result in minor variations in boiling points, dipole moments, and polarizability. It is these small differences that we must exploit to achieve chromatographic separation.
Comparative Analysis of Chromatographic Techniques
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is a critical decision in method development. Each technique offers distinct advantages and disadvantages for the separation of semi-volatile, relatively nonpolar compounds like chlorodiisopropylpyrazines.
Gas Chromatography (GC): The Power of Volatility and Stationary Phase Polarity
GC is a highly effective technique for the analysis of volatile and semi-volatile compounds such as pyrazines. Separation in GC is primarily governed by the analyte's boiling point and its interaction with the stationary phase.
Causality Behind Experimental Choices in GC:
-
Stationary Phase Selection: For positional isomers with very similar boiling points, stationary phase selectivity is paramount. A standard non-polar phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or ZB-5MS), will separate analytes largely based on boiling point, which may not be sufficient for these isomers. A more polar stationary phase, such as a 50% phenyl-methylpolysiloxane (e.g., DB-17) or a polyethylene glycol (WAX) phase (e.g., ZB-WAXplus), can induce different retention times based on subtle differences in dipole moments and polarizability.[1][2]
-
Temperature Programming: A slow, controlled temperature ramp is crucial. This allows for minor differences in volatility and analyte-column interactions to be fully exploited, enhancing the separation between closely eluting peaks.
-
Detector: A Mass Spectrometer (MS) is the ideal detector. While positional isomers of alkylpyrazines often yield very similar mass spectra, the combination of retention time data and mass spectral information provides the highest degree of confidence in peak identification.[1][2]
High-Performance Liquid Chromatography (HPLC): Harnessing Unique Stationary Phase Interactions
While GC is a strong candidate, HPLC, particularly with modern column chemistries, offers orthogonal selectivity that can be highly effective for isomer separations.
Causality Behind Experimental Choices in HPLC:
-
Conventional C18 Columns: A standard C18 (octadecylsilane) column separates based on hydrophobicity. While a good starting point, it may lack the specific interactions needed to resolve isomers with identical hydrophobicity.[3][4]
-
Pentafluorophenyl (PFP) Columns: PFP columns are a superior choice for separating positional isomers of halogenated aromatic compounds.[5][6] The highly electronegative fluorine atoms on the phenyl ring create a unique stationary phase capable of multiple interaction mechanisms beyond simple hydrophobicity, including:
-
π-π interactions: Between the electron-rich pyrazine ring and the electron-deficient PFP ring.
-
Dipole-dipole interactions: Arising from the polar C-Cl and C-F bonds.
-
Charge transfer interactions. These additional interactions provide an alternative selectivity that can resolve isomers that co-elute on a C18 column.[7]
-
-
Mobile Phase: A simple mobile phase of acetonitrile or methanol and water is typically effective. The organic modifier percentage should be optimized to achieve adequate retention and resolution.
In-Depth Experimental Protocols
The following protocols are designed as robust starting points for method development.
Protocol 1: GC-MS Method for Isomer Separation
Caption: Workflow for GC-MS analysis of chlorodiisopropylpyrazine isomers.
Methodology:
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.
-
GC System: Agilent 8890 GC with 5977B MS Detector (or equivalent).
-
Column: Agilent J&W DB-17 (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 5°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector: Split/splitless injector at 250°C, 1 µL injection volume, 20:1 split ratio.
-
MS Detector:
-
Transfer line temperature: 250°C.
-
Ion source temperature: 230°C.
-
Scan range: m/z 40-350.
-
Self-Validation: The system suitability should be verified by ensuring adequate separation of known, structurally similar compounds before analyzing the target mixture. The stability of retention times over multiple injections will confirm the robustness of the method.
Protocol 2: HPLC-UV/DAD Method for Isomer Separation
Caption: Decision workflow for selecting the optimal HPLC column.
Methodology:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 0.1-1 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC System: Agilent 1260 Infinity II with Diode Array Detector (or equivalent).
-
Columns for Comparison:
-
Column A: Standard C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Column B: PFP (e.g., Poroshell 120 PFP, 4.6 x 150 mm, 4 µm).[5]
-
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program (Starting Point):
-
Time 0 min: 50% B
-
Time 20 min: 90% B
-
Time 22 min: 90% B
-
Time 23 min: 50% B
-
Time 25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 270 nm (or optimal wavelength determined by UV scan).
Self-Validation: The method's trustworthiness is established by running a blank (mobile phase) to ensure no interfering peaks are present. A standard mixture of the isomers (if available) or the crude reaction mixture should be injected to confirm that the peak shapes are symmetrical and the resolution between the main peak and its impurities is adequate (>1.5).
Data Interpretation and Performance Comparison
The following table summarizes the expected performance of the proposed chromatographic techniques, allowing for an objective comparison.
| Parameter | GC with Mid-Polar Column | HPLC with C18 Column | HPLC with PFP Column |
| Primary Separation Mechanism | Boiling Point & Dipole Interactions | Hydrophobicity | Hydrophobicity, π-π, Dipole-Dipole |
| Expected Resolution | Good to Excellent | Poor to Moderate | Excellent |
| Selectivity for Isomers | High | Low | Very High |
| Analysis Time | ~20-30 minutes | ~20-25 minutes | ~20-25 minutes |
| Detector Compatibility | MS (Ideal for Identification) | UV/DAD, MS | UV/DAD, MS |
| Key Advantage | High efficiency and resolving power | Ubiquitous and well-understood | Orthogonal selectivity for halogenated isomers[5][7][8] |
Conclusion and Recommendations
For the challenging separation of this compound from its positional isomers, a one-size-fits-all solution is unlikely. However, a systematic approach based on sound chromatographic principles will lead to a robust and reliable method.
-
For routine quality control where high throughput is essential and isomers have been previously characterized, a well-optimized HPLC method using a PFP stationary phase is highly recommended. The unique selectivity of the PFP phase is most likely to provide the baseline resolution required for accurate quantification.[5][6]
-
For initial characterization of a new synthesis batch, impurity identification, or when reference standards are unavailable, GC-MS is the superior choice. The combination of high-resolution chromatography and mass spectrometric data provides the highest confidence in identifying unknown isomeric impurities.[1][2]
Ultimately, the choice of technique will depend on the specific goals of the analysis. By understanding the principles outlined in this guide and applying the detailed protocols, researchers will be well-equipped to tackle the separation of these closely related pyrazine isomers.
References
-
SIELC Technologies. (n.d.). Separation of Pyrazine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Attygalle, A. B., & Jham, G. N. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1592, 147-156. Retrieved from [Link]
-
Krings, U., & Berger, R. G. (2021). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ChemBioEng Reviews, 8(4), 384-401. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Exploring the selectivity of C18 phases with Phenyl and PFP functionality. Retrieved from [Link]
-
Cosmo-Bio. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]
-
Jham, G. N., & Attygalle, A. B. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1592, 147-156. Retrieved from [Link]
-
Long, W., & Horton, J. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc. Application Note. Retrieved from [Link]
-
Mongin, F., & Quéguiner, G. (2001). Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation of Pyrazine. Tetrahedron Letters, 42(43), 7055-7057. Retrieved from [Link]
-
Kummerer, D., Arrault, A., & Pepe, C. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Journal of separation science, 34(15), 1849-1855. Retrieved from [Link]
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
-
Matsumoto, K., & Kurata, H. (2012). Byproducts in the Synthesis of Di-2-pyrazinylmethane. Journal of Heterocyclic Chemistry, 49(6), 1432-1435. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
Zhang, X., et al. (2020). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 25(21), 5149. Retrieved from [Link]
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 34(2), 114-123. Retrieved from [Link]
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- 3. mac-mod.com [mac-mod.com]
- 4. nacalai.com [nacalai.com]
- 5. agilent.com [agilent.com]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
Safety Operating Guide
Personal protective equipment for handling 3-Chloro-2,5-diisopropylpyrazine
Executive Summary: The Hazard Profile
3-Chloro-2,5-diisopropylpyrazine (CAS 63868-68-4) presents a distinct safety challenge due to its physical properties. Unlike simple pyrazines, this compound is a low-melting solid (MP: ~22–25°C) .[1] Depending on your laboratory's ambient temperature, it may exist as a slush, a solid, or a supercooled liquid.[1]
This "phase-change" behavior complicates handling.[1] A solid spill can quickly become a liquid spread, increasing surface area for volatilization.[1] Furthermore, the chlorine substituent on the pyrazine ring activates the molecule, making it a potent alkylating agent and irritant (Skin Irrit. 2, Eye Irrit.[1] 2A).
Core Directive: Treat this compound not just as an irritant, but as a permeation hazard . Standard laboratory nitrile gloves often provide insufficient breakthrough times for chlorinated heterocycles.[1]
Strategic Risk Assessment
Before selecting PPE, you must categorize your specific operation.[1]
| Parameter | Standard Handling | High-Risk Operation |
| State | Solid / Slush (Ambient < 22°C) | Liquid Melt (Heated > 25°C) |
| Volume | < 10 grams | > 10 grams or Synthesis Scale-up |
| Primary Risk | Contact Dermatitis, Dust Inhalation | Vapor Inhalation, Rapid Glove Permeation |
| Engineering Control | Fume Hood (Sash at 18") | Fume Hood + Secondary Containment Tray |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "safety rules." Use this matrix based on the permeation kinetics of chlorinated aromatics.
A. Hand Protection (The Critical Failure Point)
Scientific Rationale: Chlorinated heterocycles can permeate standard 4-mil nitrile gloves in <15 minutes.[1] The lipophilic isopropyl groups further facilitate diffusion through glove polymers.[1]
| Exposure Type | Recommended Protocol | Rationale |
| Incidental Contact (Weighing, Transfer) | Double Gloving Strategy: 1. Inner: 4-mil Nitrile (Examination grade)2.[1] Outer: 5-8 mil Nitrile (Extended cuff) | The outer layer sacrifices itself to the splash; the inner layer provides the <2 min window to doff and wash.[1] |
| Intentional Contact (Cleaning spills, Synthesis) | Laminate Barrier (Silver Shield/4H) | Mandatory. Nitrile and Latex offer negligible protection against prolonged contact with chlorinated solvents/melts.[1] |
| Doffing Protocol | "Beak Method" | Pinch the outer glove at the wrist, peel away without snapping (aerosol generation), then immediately inspect inner glove.[1] |
B. Respiratory & Eye Protection
-
Eyes: Chemical Splash Goggles (Indirect Vent) are non-negotiable.[1] Safety glasses with side shields are insufficient because the liquid phase has low surface tension and can wick around frames during a splash.[1]
-
Respiratory:
Operational Workflow: The "Phase-Change" Protocol
The following diagram outlines the decision logic for handling this low-melting compound.
Figure 1: Decision logic for handling this compound based on its physical state (Low Melting Point).
Emergency Response & Decontamination
Spill Response (Liquid Melt)
-
Evacuate the immediate 3-meter radius.[1]
-
Don PPE: Silver Shield gloves and respiratory protection (if outside hood).[1]
-
Solidify: If possible, cool the area (ice packs around the spill) to return the substance to a solid state, reducing vapor pressure.[1]
-
Absorb: Use Vermiculite or Sand .[1] Do not use combustible materials like paper towels or sawdust, as chlorinated compounds can react exothermically with certain organics under stress.[1]
Disposal Protocol
-
Waste Stream: Halogenated Organic Waste .[1]
-
Segregation: Never mix with strong oxidizers or strong bases.[1] The chlorine group is susceptible to nucleophilic attack, which can generate heat or unexpected byproducts in the waste drum.[1]
-
Labeling: Clearly mark the container with "Halogenated Pyrazine - Irritant."
References
-
Fisher Scientific. (2021).[1] Safety Data Sheet: 3-Chloro-2,5-dimethylpyrazine (Analogous Hazard Data). Retrieved from [1]
-
PubChem. (n.d.).[1] Compound Summary: this compound (CAS 63868-68-4). National Library of Medicine.[1] Retrieved from [1]
-
Ansell. (2022).[1] Chemical Permeation & Degradation Resistance Guide (8th Ed). (Refer to "Chlorinated Aromatics" section for permeation data). Retrieved from [1]
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-Chloropyrazine (Structural Analog). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
